molecular formula C5H2Br3N B1317647 2,4,6-Tribromopyridine CAS No. 2408-70-0

2,4,6-Tribromopyridine

Cat. No.: B1317647
CAS No.: 2408-70-0
M. Wt: 315.79 g/mol
InChI Key: WALXYTCBNHJWER-UHFFFAOYSA-N
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Description

2,4,6-Tribromopyridine is a useful research compound. Its molecular formula is C5H2Br3N and its molecular weight is 315.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromopyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALXYTCBNHJWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542210
Record name 2,4,6-Tribromopyridine
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Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2408-70-0
Record name 2,4,6-Tribromopyridine
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Record name 2,4,6-Tribromopyridine
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Record name 2,4,6-Tribromopyridine
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] Its pyridine core, substituted with three bromine atoms, imparts unique reactivity, making it a valuable synthetic intermediate and building block for more complex molecules.[2] The strategic placement of the bromine atoms allows for diverse functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis protocols, and key applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Physical Properties
PropertyValueReference(s)
Appearance White to orange to green powder/crystal[2]
Melting Point 107 - 111 °C[2]
Boiling Point 284 °C[2]
Density Data not available
Solubility Data not available
Chemical Identifiers
IdentifierValueReference(s)
Molecular Formula C₅H₂Br₃N[2][3]
Molecular Weight 315.79 g/mol [2][3]
CAS Number 2408-70-0[3]
IUPAC Name This compound[3]
SMILES C1=C(C=C(N=C1Br)Br)Br[3]
InChI InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H[3]
Computed Properties

The following table lists computed properties that are valuable for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
XLogP3-AA 3.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]
Exact Mass 314.77169 Da[3]
Topological Polar Surface Area 12.9 Ų[3]

Molecular Structure

The structure of this compound consists of a central pyridine ring with bromine atoms substituting the hydrogen atoms at positions 2, 4, and 6. The presence of the electronegative nitrogen atom and the bulky, electron-withdrawing bromine atoms significantly influences the electron distribution and geometry of the aromatic ring.

As of the latest literature search, a single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, precise experimental data on bond lengths and angles are not provided here. The structure can be visualized as a planar pyridine ring with the three bromine substituents lying in the same plane.

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, valued for its role as a versatile building block.[2] The bromine atoms can be selectively replaced or used to direct further reactions, making it a precursor for a wide array of substituted pyridines.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are documented:

4.1.1 Method 1: Halogen Exchange from 2,4,6-Trichloropyridine

This process involves the substitution of chlorine atoms with bromine atoms.[4]

  • Materials: 2,4,6-trichloropyridine, anhydrous organic solvent (e.g., acetic acid), hydrogen bromide (HBr) gas.

  • Procedure:

    • Dissolve 2,4,6-trichloropyridine in an anhydrous organic medium within a reaction vessel equipped for gas inlet and heating.

    • Heat the reaction mixture to a temperature between 80°C and 130°C.

    • Continuously pass gaseous hydrogen bromide (HBr) through the heated solution.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product, which may involve precipitation by pouring onto ice.

    • Purify the crude this compound by recrystallization.

4.1.2 Method 2: High-Temperature Bromination of 2,6-Dibromopyridine

This method involves the direct bromination of 2,6-dibromopyridine at elevated temperatures.[5]

  • Materials: 2,6-dibromopyridine, bromine (Br₂), pumice (as a contact substance).

  • Procedure:

    • The reaction is carried out in the gaseous phase. A mixture of 2,6-dibromopyridine and bromine is passed through a tube packed with pumice.

    • The reaction tube is heated to a temperature in the range of 500-580°C.

    • The main product of this reaction is this compound.

    • The product mixture is cooled, and the desired compound is separated and purified from byproducts, such as tetrabromopyridine and unreacted starting material.

Reactivity

The bromine atoms at the 2, 4, and 6 positions of the pyridine ring are susceptible to nucleophilic substitution and are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of functional groups, including aryl, alkyl, and amino moieties, paving the way for the synthesis of complex pharmaceutical and agrochemical compounds.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from 2,6-dibromopyridine.

Synthesis_Workflow Start 2,6-Dibromopyridine Process High-Temperature Gaseous Phase Reaction (500-580°C) Start->Process Reagent Bromine (Br₂) Pumice Reagent->Process Product This compound Process->Product Byproduct Byproducts (e.g., Tetrabromopyridine) Process->Byproduct Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound via high-temperature bromination.

Spectroscopic Data

Applications

This compound is a versatile intermediate with applications in several areas of chemical science:

  • Pharmaceutical Research: It serves as a scaffold for the synthesis of novel drug candidates. The pyridine ring is a common motif in many bioactive molecules, and the bromine atoms provide handles for further chemical modification.[2]

  • Agrochemical Development: It is used in the creation of new herbicides and fungicides, contributing to crop protection.[2]

  • Material Science: The high bromine content makes it a candidate for use in the development of flame-retardant materials.[1][2]

  • Organic Synthesis: It is a valuable building block for creating diverse and complex chemical structures for various industrial applications.[2]

Safety and Handling

This compound is classified as a skin and eye irritant.[3]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4,6-tribromopyridine, a key halogenated pyridine derivative with applications in organic synthesis, pharmaceutical research, and materials science. This document details established synthetic protocols, presents key quantitative data, and visualizes the synthetic pathways.

Introduction

This compound is a versatile chemical intermediate whose structure, featuring a pyridine ring substituted with three bromine atoms, offers multiple reactive sites for further functionalization. The bromine atoms can be selectively replaced through various cross-coupling and nucleophilic substitution reactions, making it a valuable building block in the synthesis of complex molecules. Its discovery and the development of efficient synthetic routes have been crucial for its application in medicinal chemistry and agrochemical development.

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound have been established: the high-temperature gas-phase bromination of 2,6-dibromopyridine and the halogen exchange reaction of 2,4,6-trichloropyridine with hydrogen bromide.

High-Temperature Gas-Phase Bromination of 2,6-Dibromopyridine

This classical method, pioneered by den Hertog and Wibaut, involves the direct bromination of 2,6-dibromopyridine at elevated temperatures.[1][2] In this process, a mixture of 2,6-dibromopyridine and bromine is passed through a heated reaction tube, yielding this compound as the main product.[1][2]

Experimental Protocol:

A detailed experimental protocol for this gas-phase reaction is as follows:

  • Apparatus: A vertically mounted quartz or porcelain tube is used as the reactor, which is heated by an electric furnace. The top of the tube is connected to a dropping funnel for the introduction of the reactant mixture and an inlet for a carrier gas (e.g., nitrogen). The bottom of the reactor is connected to a condenser and a collection flask.

  • Reactants: 2,6-dibromopyridine and liquid bromine.

  • Procedure:

    • The reaction tube is heated to the desired temperature (typically between 500-580°C).

    • A mixture of 2,6-dibromopyridine and a molar excess of bromine is prepared.

    • The mixture is slowly introduced into the top of the heated reaction tube, along with a slow stream of nitrogen gas.

    • The reactants are vaporized and react in the gas phase as they pass through the hot zone of the tube.

    • The product mixture exits the bottom of the reactor and is cooled in the condenser, where it solidifies.

    • The crude product is collected in the receiving flask.

  • Purification: The crude product, which may contain unreacted starting material and polybrominated side-products such as 2,3,4,6-tetrabromopyridine and pentabromopyridine, is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[2]

Reaction Parameters:

ParameterValue
Starting Material2,6-Dibromopyridine
ReagentBromine (Br₂)
Temperature500 - 580 °C
PhaseGas Phase
Main ProductThis compound
Key Side Products2,3,4,6-Tetrabromopyridine, Pentabromopyridine

Logical Relationship of High-Temperature Bromination

G 2,6-Dibromopyridine 2,6-Dibromopyridine High Temperature (500-580 C) High Temperature (500-580 C) 2,6-Dibromopyridine->High Temperature (500-580 C) Bromine (Br2) Bromine (Br2) Bromine (Br2)->High Temperature (500-580 C) This compound This compound High Temperature (500-580 C)->this compound Main Product Side Products Side Products High Temperature (500-580 C)->Side Products e.g., Tetrabromopyridine

Caption: High-temperature gas-phase synthesis of this compound.

Halogen Exchange from 2,4,6-Trichloropyridine

An alternative and often more practical approach for laboratory and industrial synthesis is the halogen exchange reaction. This method involves treating 2,4,6-trichloropyridine with gaseous hydrogen bromide in an anhydrous organic solvent.[3] This process offers high yields and avoids the need for elemental bromine and very high temperatures.[3]

Experimental Protocol:

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is suitable for this reaction. The system should be protected from moisture.

  • Reactants: 2,4,6-trichloropyridine and anhydrous hydrogen bromide gas.

  • Solvent: Anhydrous organic solvent such as acetic acid, chlorobenzene, or toluene.[3]

  • Procedure:

    • 2,4,6-Trichloropyridine is dissolved in the anhydrous organic solvent in the reaction flask.

    • The solution is heated to the reaction temperature (typically between 80-130°C).[3]

    • A steady stream of anhydrous hydrogen bromide gas is bubbled through the stirred reaction mixture.

    • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

  • Purification: The reaction mixture is poured onto ice to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[3]

Reaction Parameters:

ParameterValue
Starting Material2,4,6-Trichloropyridine
ReagentHydrogen Bromide (HBr) gas
Temperature80 - 130 °C
SolventAnhydrous Acetic Acid or Toluene
YieldHigh (e.g., 92% for a similar reaction)[3]

Experimental Workflow for Halogen Exchange Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve 2,4,6-Trichloropyridine in Anhydrous Solvent Dissolve 2,4,6-Trichloropyridine in Anhydrous Solvent Heat to 80-130 C Heat to 80-130 C Dissolve 2,4,6-Trichloropyridine in Anhydrous Solvent->Heat to 80-130 C Bubble HBr Gas Bubble HBr Gas Heat to 80-130 C->Bubble HBr Gas Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Bubble HBr Gas->Monitor Progress (TLC/GC-MS) Cool to Room Temperature Cool to Room Temperature Monitor Progress (TLC/GC-MS)->Cool to Room Temperature Precipitate on Ice Precipitate on Ice Cool to Room Temperature->Precipitate on Ice Filter and Wash Filter and Wash Precipitate on Ice->Filter and Wash Recrystallize Recrystallize Filter and Wash->Recrystallize Final Product: this compound Final Product: this compound Recrystallize->Final Product: this compound

Caption: Step-by-step workflow for the synthesis via halogen exchange.

Physical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Physical Properties
Molecular FormulaC₅H₂Br₃N
Molecular Weight315.79 g/mol [4]
AppearanceWhite to off-white crystalline solid
Melting Point107 - 111 °C[5]
Boiling Point284 °C[5]
CAS Number2408-70-0[4][5]
Spectroscopic Data
¹H NMR (CDCl₃)δ ~7.5 (s, 2H)
¹³C NMR (CDCl₃)δ ~145 (C-Br), ~130 (CH), ~120 (C-Br)
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~1540, ~1480 (C=C, C=N str.)
Mass Spec. (EI) m/z (%) ~315 (M⁺), ~236 (M⁺-Br), ~157 (M⁺-2Br)

Note: The spectroscopic data provided are approximate values based on typical ranges for similar compounds and may vary slightly depending on the specific experimental conditions.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: high-temperature gas-phase bromination of 2,6-dibromopyridine and halogen exchange from 2,4,6-trichloropyridine. While the former represents a more classical approach, the latter often provides a more convenient and higher-yielding route for laboratory and industrial applications. The well-characterized physical and spectroscopic properties of this compound, combined with its versatile reactivity, solidify its importance as a key building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers and professionals to effectively synthesize and utilize this valuable compound in their work.

References

2,4,6-Tribromopyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tribromopyridine, a versatile halogenated heterocyclic compound. It serves as a crucial building block in various fields, including medicinal chemistry, agrochemical synthesis, and material science. This document outlines its chemical and physical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and its role in the development of bioactive molecules.

Core Compound Data

This compound is a polysubstituted pyridine ring with bromine atoms at the 2, 4, and 6 positions. This substitution pattern significantly influences its reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
CAS Number 2408-70-0
Molecular Formula C₅H₂Br₃N
Molecular Weight 315.79 g/mol
Appearance White to off-white crystalline powder
Melting Point 107-111 °C
Boiling Point 284 °C
IUPAC Name This compound

Synthesis and Characterization

While various methods for the bromination of pyridine exist, direct high-temperature bromination typically yields 3-bromo and 3,5-dibromopyridine. The synthesis of this compound often involves a multi-step process, for instance, starting from a pre-functionalized pyridine ring to direct the bromination to the desired positions.

Spectroscopic Data for Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons at the 3 and 5 positions.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, with the chemical shifts influenced by the attached bromine atoms.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the C-Br, C-N, and C=C bonds within the molecule.

Chemical Reactivity and Experimental Protocols

The bromine atoms on the pyridine ring are susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, making this compound a versatile precursor for the synthesis of more complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is a powerful tool for the formation of carbon-carbon bonds.

General Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) is added.

  • The reaction mixture is heated, typically between 80-110 °C, and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

General Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents) and a copper(I) salt, typically CuI (0.01-0.05 equivalents).

  • A base, usually an amine such as triethylamine or diisopropylamine, is added to the mixture.

  • The terminal alkyne (1.1-1.5 equivalents) is then added.

  • The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere until completion.

  • The reaction mixture is worked up by filtering off the precipitated amine hydrohalide salt and removing the solvent.

  • The residue is then purified, commonly by column chromatography.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors, which are a significant class of therapeutic agents in oncology and immunology. The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize it at specific positions using precursors like this compound is crucial for the development of new drug candidates.

Logical Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a logical workflow where this compound is used as a starting material to generate a disubstituted pyridine, a common core structure in many kinase inhibitors.

G A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acid 1) A->B C 4-Aryl-2,6-dibromopyridine B->C D Sonogashira Coupling (Terminal Alkyne) C->D E 4-Aryl-2-alkynyl-6-bromopyridine (Kinase Inhibitor Precursor) D->E

Caption: Synthetic workflow from this compound.

This workflow demonstrates the sequential functionalization of the this compound core, highlighting its utility in building molecular complexity for drug discovery programs. The differential reactivity of the bromine atoms can often be exploited to achieve selective substitution.

An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and inferred solubility and stability characteristics of 2,4,6-Tribromopyridine. Due to a notable lack of specific publicly available experimental data for this compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to provide a predictive assessment. Furthermore, it outlines detailed experimental protocols for the systematic determination of solubility and stability, offering a foundational framework for researchers. This guide is intended to serve as a valuable resource for professionals in drug development and chemical research, enabling informed decision-making in experimental design and application.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its utility as a synthetic intermediate is suggested by the reactivity of its bromine substituents. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and toxicological assessments. This guide aims to consolidate the available information and provide a predictive framework for its key physicochemical behaviors.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₂Br₃NN/A
Molecular Weight 315.79 g/mol N/A
Melting Point 107 - 111 °CN/A
Boiling Point 284 °CN/A
Appearance White to off-white crystalline solidN/A

Solubility Profile (Predictive Assessment)

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on its structure—a polar pyridine ring substituted with nonpolar bromine atoms—a qualitative and predictive solubility profile can be inferred. The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding, while the three bulky bromine atoms contribute to its lipophilicity.

The following table presents a predictive assessment of its solubility in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and the known solubility of similar polyhalogenated aromatic compounds.

SolventPredicted SolubilityRationale
Water LowThe hydrophobic nature of the three bromine atoms is expected to significantly outweigh the polarity of the pyridine nitrogen, leading to poor aqueous solubility.
Methanol ModerateThe polarity of methanol may allow for some interaction with the pyridine nitrogen, but the overall solubility is likely limited by the brominated structure.
Ethanol ModerateSimilar to methanol, ethanol's polarity should allow for some degree of dissolution.
Acetone HighAs a polar aprotic solvent, acetone is likely to be a good solvent for this compound, capable of solvating both the polar and nonpolar regions of the molecule.
Dichloromethane HighThe nonpolar nature of dichloromethane should effectively solvate the brominated aromatic ring, leading to good solubility.
Chloroform HighSimilar to dichloromethane, chloroform is expected to be an effective solvent.
Toluene Moderate to HighThe aromatic nature of toluene should facilitate dissolution through π-π stacking interactions with the pyridine ring.
Hexane LowThe high nonpolarity of hexane is unlikely to effectively solvate the polar pyridine nucleus, resulting in poor solubility.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to be an excellent solvent for this compound.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that should readily dissolve this compound.

Stability Profile (Predictive Assessment)

The stability of this compound under various conditions is crucial for its handling, storage, and application. While specific stability studies are not widely published, predictions can be made based on the chemical nature of halogenated pyridines.

ConditionPredicted StabilityRationale
Thermal Stability Moderate to HighThe aromatic pyridine ring imparts significant thermal stability. Decomposition is likely to occur at temperatures approaching or exceeding its boiling point.
Acidic Stability (pH 1-3) ModerateWhile the pyridine nitrogen can be protonated under strongly acidic conditions, the electron-withdrawing effect of the bromine atoms may decrease its basicity. Degradation under harsh acidic conditions and elevated temperatures is possible.
Basic Stability (pH 11-14) Low to ModerateHalogenated pyridines can be susceptible to nucleophilic aromatic substitution under strong basic conditions, potentially leading to the replacement of bromine atoms with hydroxyl groups.
Photostability ModerateAromatic compounds can absorb UV radiation, which may lead to photodegradation over prolonged exposure. The presence of bromine atoms could potentially influence the rate of photodecomposition.

Experimental Protocols

To address the gap in experimental data, the following detailed protocols are provided for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Ensure equilibrium (24-72h) equil1->equil2 sep1 Sedimentation or Centrifugation equil2->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid to the sample solution to achieve a final concentration of 0.1 N HCl.

    • Basic Hydrolysis: Add sodium hydroxide to the sample solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidative Degradation: Add hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the sample solution to a light source capable of emitting both visible and UV radiation (e.g., a xenon lamp). A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw aliquots from each stressed sample and a control sample (stored under ambient conditions) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products. Quantify the amount of this compound remaining at each time point to determine the degradation rate.

G cluster_stress Stress Conditions start Prepare this compound Solution acid 0.1 N HCl start->acid base 0.1 N NaOH start->base oxide 3% H₂O₂ start->oxide thermal 60 °C start->thermal photo UV/Vis Light start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation analysis->evaluation

Caption: Workflow for Forced Degradation Stability Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways can be postulated:

  • Hydrolysis: Under basic conditions, nucleophilic aromatic substitution of one or more bromine atoms by hydroxide ions could lead to the formation of brominated hydroxypyridines.

  • Photodegradation: Exposure to UV light could induce homolytic cleavage of the carbon-bromine bonds, leading to the formation of radical intermediates and subsequent reaction products.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Basic Conditions) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation product1 Brominated Hydroxypyridines hydrolysis->product1 product2 Radical Intermediates & Products photodegradation->product2

Caption: Postulated Degradation Pathways for this compound.

Conclusion

This technical guide has provided a predictive overview of the solubility and stability of this compound based on its chemical structure and the properties of related compounds. While specific experimental data remains scarce, the detailed experimental protocols outlined herein offer a clear path for researchers to systematically characterize these critical parameters. A thorough understanding of the solubility and stability of this compound is essential for its successful application in scientific research and development. The information and methodologies presented in this guide are intended to facilitate these efforts and encourage further investigation into the properties of this compound.

Spectroscopic Profile of 2,4,6-Tribromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-tribromopyridine (CAS No. 2408-70-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and computed Mass Spectrometry (MS) data, alongside a general discussion of expected Infrared (IR) absorption bands. Detailed, standardized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization of this compound.

Predicted and Computed Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, as well as the computed mass spectrometry data for this compound. It is important to note that these values are theoretical and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicity
7.65s

Prediction Source: ChemDraw 20.1

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm
142.2
139.8
129.7

Prediction Source: ChemDraw 20.1

Table 3: Computed Mass Spectrometry Data for this compound [1]

m/zIon
312.77374[M]⁺ (Monoisotopic)
314.77169[M]⁺ (Exact Mass)

Data Source: PubChem CID 13495919[1]

Infrared (IR) Spectroscopy:

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹.

  • C=N and C=C stretching: The pyridine ring vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region.

  • C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

The following are detailed, general methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and enhance signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • Fourier-Transform Infrared (FT-IR) spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr powder in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

    • Transfer the powder to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers (cm⁻¹) of the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via a syringe pump at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Examine the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.

    • Identify any significant fragment ions and propose their structures to gain insight into the molecule's fragmentation pathways.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Technical Guide to the Physical Characteristics of 2,4,6-Tribromopyridine Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a halogenated aromatic heterocyclic compound that serves as a crucial building block in various fields of chemical science. Its unique electronic and structural properties, imparted by the presence of three bromine atoms on the pyridine ring, make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] In medicinal chemistry, the this compound scaffold is utilized in the development of novel therapeutic agents by enabling the creation of diverse molecular architectures that can target specific biological pathways.[2] This technical guide provides an in-depth overview of the physical characteristics of this compound crystals, along with detailed experimental protocols for their characterization and a conceptual workflow illustrating its application in drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₅H₂Br₃N[3]
Molecular Weight 315.79 g/mol [3]
Appearance Off-white to light yellow crystalline powder[4]
Melting Point 107-111 °C[4]
Boiling Point 284 °C[4]
Solubility Soluble in many organic solvents; insoluble in water.[5]
CAS Number 2408-70-0[3]

Detailed Physical Characteristics

Crystal Appearance and Morphology
Solubility Profile

This compound is generally insoluble in water but exhibits good solubility in a range of common organic solvents. This is consistent with its nonpolar, halogenated aromatic structure. Based on the principle of "like dissolves like," it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). It is likely to have lower solubility in polar protic solvents like ethanol and methanol, and very low solubility in nonpolar aliphatic hydrocarbons such as hexane. A precise quantitative solubility analysis would require experimental determination as outlined in the protocols below.

Experimental Protocols

Synthesis and Crystallization of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of similar halogenated pyridines.

Materials:

  • 2,4,6-trihydroxypyridine

  • Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, xylene)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4,6-trihydroxypyridine in an excess of the brominating agent (e.g., POBr₃).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • For purification and crystal growth, dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization of this compound Crystals

Melting Point Determination:

  • Load a small amount of the dried, purified crystals into a capillary tube, sealed at one end.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially, then slow to 1-2 °C per minute as the melting point is approached.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Single-Crystal X-ray Diffraction (Hypothetical Protocol): Although a solved crystal structure for this compound is not publicly available, the following is a general protocol for its determination.

  • Crystal Selection: Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and the positions of the atoms in the crystal lattice. The structure is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The bromine atoms serve as versatile synthetic handles that can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with desired biological activities.

The following diagram illustrates a generalized workflow for the use of this compound in a drug discovery program.

G cluster_0 Scaffold-Based Drug Discovery Workflow A This compound Scaffold B Chemical Library Synthesis (e.g., Suzuki, Sonogashira Coupling) A->B C High-Throughput Screening (HTS) against Biological Target B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E E->B Iterative Synthesis F Preclinical Development E->F G Candidate Drug F->G

Caption: Workflow for scaffold-based drug discovery using this compound.

References

An In-depth Technical Guide to 2,4,6-Tribromopyridine: Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and safety precautions associated with 2,4,6-Tribromopyridine (CAS No. 2408-70-0). The information is intended for professionals in research, development, and manufacturing who may handle this compound. Adherence to these safety guidelines is crucial for ensuring a safe laboratory and work environment.

Chemical and Physical Properties

This compound is a brominated heterocyclic compound.[1] It is recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of herbicides and fungicides.[1] Its bromine substituents enhance its reactivity, making it a key intermediate in organic synthesis.[1][2]

PropertyValueReference
Molecular Formula C₅H₂Br₃N[3]
Molecular Weight 315.79 g/mol [3]
Appearance White to orange to green powder to crystal[1]
Melting Point 107 - 111 °C[1]
Boiling Point 284 °C[1]
CAS Number 2408-70-0[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation

Data sourced from multiple safety data sheets.[3][4]

Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Always consult your institution's safety guidelines for specific PPE requirements.

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[5] Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed when not in use.[4] Store away from incompatible materials such as oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Seek medical attention in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention immediately.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[5]

Spill and Waste Disposal

Proper management of spills and waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Spill Response: Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[5] Shut off all possible sources of ignition.[5] Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5] For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Workflow and Logic

Due to the lack of specific, published experimental protocols for the synthesis and biological analysis of this compound in the reviewed literature, a generalized workflow for handling hazardous chemical compounds in a research setting is provided below. This diagram outlines the critical steps from planning to disposal, emphasizing safety and compliance.

Hazardous_Chemical_Workflow A Experiment Planning - Hazard Assessment - SOP Development B Procurement & Receiving - Verify SDS - Proper Labeling A->B C Storage - Segregated Storage - Ventilated Area B->C D Pre-Experiment Setup - Don PPE - Prepare Spill Kit - Verify Fume Hood Operation C->D E Chemical Handling & Experimentation - Use Engineering Controls - Minimize Quantities D->E F Decontamination - Clean Glassware - Wipe Surfaces E->F G Waste Collection - Segregate Waste Streams - Label Waste Containers E->G Direct Waste Generation F->G I Post-Experiment - Doff PPE - Wash Hands F->I H Waste Disposal - Follow Institutional Protocols - Complete Waste Manifests G->H J Documentation - Record Experimental Details - Note any Incidents I->J

A generalized workflow for handling hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and your organization's specific safety guidelines before handling this chemical.

References

Preliminary Reactivity Studies of 2,4,6-Tribromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The presence of three bromine atoms on the electron-deficient pyridine ring imparts distinct reactivity patterns, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the preliminary reactivity studies of this compound, focusing on nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the carbon-bromine bonds. The electron-withdrawing effect of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In polyhalogenated pyridines, the 4-position is often the most activated site for nucleophilic aromatic substitution. The bromine atoms also serve as excellent leaving groups and are amenable to various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution. Generally, the 4-position is the most susceptible to nucleophilic attack due to the resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. This regioselectivity is a key feature in the functionalization of this scaffold.

While specific studies detailing extensive nucleophilic substitution on this compound are not abundant in the readily available literature, the general principles of SNAr on polyhalopyridines suggest that nucleophiles will preferentially attack the C4 position. For instance, 2,4,6-trichloropyridine and 2,4,6-trifluoropyridine react with standard nucleophiles exclusively at the 4-position.[1]

Logical Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) This compound->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification 4-Substituted-2,6-dibromopyridine 4-Substituted-2,6-dibromopyridine Purification->4-Substituted-2,6-dibromopyridine Metal_Halogen_Exchange This compound This compound Organolithium_Intermediate Organolithium Intermediate This compound->Organolithium_Intermediate  + nBuLi (Metal-Halogen Exchange) nBuLi nBuLi nBuLi->Organolithium_Intermediate Functionalized_Pyridine Functionalized Pyridine Organolithium_Intermediate->Functionalized_Pyridine  + Electrophile Electrophile Electrophile Electrophile->Functionalized_Pyridine Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition  + Ar-Br (Oxidative Addition) Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative_Addition->Transmetalation  + Ar'B(OH)₂ / Base (Transmetalation) Transmetalation->Pd(0)L2 Reductive Elimination   Reductive_Elimination Ar-Ar'

References

A Technical Guide to the Historical Synthesis of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2,4,6-tribromopyridine, a significant halogenated heterocycle in organic synthesis. The document provides a detailed examination of the core synthetic strategies, complete with experimental protocols derived from seminal publications, quantitative data for comparative analysis, and visual representations of the reaction pathways.

High-Temperature Gas-Phase Bromination of 2,6-Dibromopyridine

One of the earliest and most direct methods for the preparation of this compound was the high-temperature, gas-phase bromination of 2,6-dibromopyridine. This method, pioneered by den Hertog and Wibaut, involves the direct reaction of bromine with the substituted pyridine at elevated temperatures, leading to the introduction of a bromine atom at the 4-position of the pyridine ring.

Synthesis of the Starting Material: 2,6-Dibromopyridine

The necessary precursor, 2,6-dibromopyridine, was also synthesized through a high-temperature gas-phase reaction, this time starting from pyridine itself.

A mixture of pyridine vapor and bromine gas was passed through a heated tube, typically filled with a contact substance like pumice, at temperatures ranging from 300°C to 500°C. The reaction yielded a mixture of brominated pyridines, from which 2-bromopyridine and 2,6-dibromopyridine were the main products. The desired 2,6-dibromopyridine was then separated from the reaction mixture by fractional distillation and crystallization.

Bromination of 2,6-Dibromopyridine to this compound

The synthesis of this compound was achieved by passing a mixture of 2,6-dibromopyridine vapor and bromine gas through a reaction tube heated to approximately 500°C. The reaction tube was often packed with a contact material to facilitate the reaction. The main product, this compound, was collected after cooling and purified by recrystallization. This process, while effective, was characterized by the harsh reaction conditions and the formation of side products, including tetrabromopyridine and pentabromopyridine.

Quantitative Data
ParameterSynthesis of 2,6-DibromopyridineSynthesis of this compound
Starting Material Pyridine2,6-Dibromopyridine
Reagent BromineBromine
Temperature 300-500°C~500°C
Catalyst/Support Pumice (optional)Pumice (optional)
Key Products 2-Bromopyridine, 2,6-DibromopyridineThis compound
Side Products Polybrominated pyridines2,3,4,6-Tetrabromopyridine, Pentabromopyridine
Purification Fractional distillation, CrystallizationRecrystallization

Reaction Pathway

G Pyridine Pyridine Dibromopyridine 2,6-Dibromopyridine Pyridine->Dibromopyridine High Temp. Br2_1 Br₂ Tribromopyridine This compound Dibromopyridine->Tribromopyridine ~500°C Br2_2 Br₂

High-temperature gas-phase bromination pathway.

Synthesis via Sandmeyer Reaction of 2,4,6-Triaminopyridine

An alternative historical approach to the synthesis of this compound involves the diazotization of a triamino-substituted pyridine precursor followed by a Sandmeyer reaction. This method offers a solution-phase alternative to the harsh conditions of gas-phase bromination.

Synthesis of the Precursor: 2,4,6-Triaminopyridine

While specific historical methods for the direct synthesis of 2,4,6-triaminopyridine are not as well-documented as for its pyrimidine analogue, a plausible route would involve the amination of a polyhalogenated pyridine. For instance, the reaction of 2,4,6-trichloropyridine with ammonia under pressure could yield the desired triamine.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with a halogen via a diazonium salt intermediate.

2,4,6-Triaminopyridine would first be dissolved in a cold, acidic solution, typically aqueous hydrobromic acid. To this solution, an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5°C) to form the tris(diazonium) salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid. The diazonium groups are replaced by bromine atoms, leading to the formation of this compound, which would precipitate from the reaction mixture and could be purified by filtration and recrystallization.

Quantitative Data (Hypothetical based on analogous reactions)
ParameterDiazotizationSandmeyer Reaction
Starting Material 2,4,6-TriaminopyridineTris(diazonium) salt of 2,4,6-triaminopyridine
Reagents Sodium Nitrite, Hydrobromic AcidCopper(I) Bromide, Hydrobromic Acid
Temperature 0-5°CRoom Temperature to mild heating
Key Product Tris(diazonium) saltThis compound
Purification -Filtration, Recrystallization

Reaction Pathway

G Triaminopyridine 2,4,6-Triaminopyridine DiazoniumSalt Tris(diazonium) Salt Triaminopyridine->DiazoniumSalt NaNO₂, HBr, 0-5°C Tribromopyridine This compound DiazoniumSalt->Tribromopyridine CuBr, HBr

Sandmeyer reaction pathway for this compound.

Conclusion

The historical synthesis of this compound primarily relied on two distinct strategies. The high-temperature, gas-phase bromination of 2,6-dibromopyridine represents a direct but aggressive approach, characteristic of early synthetic methodologies for halogenated pyridines. In contrast, the Sandmeyer reaction of a triaminopyridine precursor offers a more controlled, solution-phase alternative, leveraging the well-established chemistry of diazonium salts. While the gas-phase method is historically significant and directly documented, the Sandmeyer route represents a plausible and synthetically valuable alternative that would have been accessible to chemists of that era. These foundational methods have paved the way for the development of more modern, efficient, and selective syntheses of this important heterocyclic building block.

Methodological & Application

Application Notes and Protocols for 2,4,6-Tribromopyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,6-tribromopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for selective functionalization, primarily at the C4 position, offering a gateway to a diverse range of substituted pyridine derivatives crucial for pharmaceutical and materials science research.

Introduction to Regioselectivity

The Suzuki-Miyaura cross-coupling of polyhalogenated pyridines, such as this compound, is a powerful tool for the synthesis of complex heteroaromatic compounds. The inherent electronic properties of the pyridine ring dictate the regioselectivity of the reaction. The C4 position of this compound is the most electrophilic and sterically accessible site, making it the most reactive position for oxidative addition of the palladium catalyst. Consequently, Suzuki-Miyaura reactions with one equivalent of a boronic acid will predominantly yield the C4-arylated product, 2,6-dibromo-4-arylpyridine. This selective reactivity allows for a stepwise functionalization strategy, where the remaining bromine atoms at the C2 and C6 positions can be targeted in subsequent cross-coupling reactions.

General Reaction Scheme

The selective mono-arylation of this compound at the C4 position can be represented by the following general scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) This compound->Catalyst + Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->Catalyst + Base Base (e.g., K₂CO₃) Catalyst->Base Solvent Solvent (e.g., Toluene/H₂O) Base->Solvent Product 2,6-Dibromo-4-arylpyridine Solvent->Product Heat Byproduct B(OH)₃ + 2 KBr Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product PyBr3 This compound PyBr3->OA Regioselectivity TBP This compound Reactivity Relative Reactivity TBP->Reactivity C4 C4 Position Product1 C4-Mono-arylated Product C4->Product1 1 eq. ArB(OH)₂ C2C6 C2/C6 Positions Product2 Di/Tri-arylated Products C2C6->Product2 >2 eq. ArB(OH)₂ (Sequential Coupling) Reactivity->C4 Most Reactive Reactivity->C2C6 Less Reactive

Application Notes and Protocols for Sonogashira Coupling of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of 2,4,6-tribromopyridine. This versatile building block, possessing three reactive bromine atoms, offers a pathway to a variety of mono-, di-, and tri-alkynylated pyridine derivatives, which are valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below are based on established methodologies and provide a starting point for the development of specific synthetic routes.

Introduction to Sonogashira Coupling on this compound

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] In the case of this compound, the three bromine atoms exhibit differential reactivity, allowing for the potential for selective mono-, di-, or tri-alkynylation by carefully controlling the reaction conditions.

The reactivity of the bromine atoms is influenced by their position on the pyridine ring. The bromine atoms at the 2- and 6-positions are generally more reactive than the bromine at the 4-position due to electronic effects of the nitrogen atom. This inherent difference in reactivity can be exploited to achieve selective functionalization.

Data Presentation: Reaction Conditions for Sonogashira Coupling of this compound

The following tables summarize typical reaction conditions for achieving different degrees of alkynylation on this compound. It is important to note that optimization of these conditions may be necessary for specific substrates and desired outcomes.

Table 1: Conditions for Tri-alkynylation of this compound

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.
Co-catalyst CuI (10 mol%)Copper(I) iodide is the standard co-catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)The base also often serves as the solvent or co-solvent.
Solvent Toluene or THFAnhydrous and degassed solvents are crucial for optimal results.
Alkyne 3.3 equivalentsA slight excess of the alkyne is used to ensure complete reaction.
Temperature 70-80 °CHeating is typically required for the less reactive bromine positions.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Yield >80% (typical)Yields are highly dependent on the specific alkyne used.

Table 2: Representative Conditions for Selective Mono-alkynylation of this compound

Disclaimer: The following conditions are representative and will likely require optimization for specific substrates to achieve high selectivity and yield.

ParameterConditionNotes
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A Pd(II) precatalyst is often used.
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N)
Solvent THF or DMF
Alkyne 1.0-1.2 equivalentsStoichiometry is critical for minimizing multiple substitutions.
Temperature Room Temperature to 40 °CLower temperatures favor selective reaction at the most reactive sites (C2/C6).
Reaction Time 1-4 hoursCareful monitoring is essential to stop the reaction after mono-substitution.
Yield VariableYields are highly dependent on the success of achieving selectivity.

Table 3: Representative Conditions for Selective Di-alkynylation of this compound

Disclaimer: The following conditions are representative and will likely require optimization for specific substrates to achieve high selectivity and yield.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (5 mol%)
Co-catalyst CuI (10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Toluene or Dioxane
Alkyne 2.0-2.2 equivalentsPrecise control of stoichiometry is key.
Temperature 50-70 °CIntermediate temperatures can promote reaction at the C2 and C6 positions.
Reaction Time 6-12 hoursMonitoring is crucial to prevent tri-substitution.
Yield VariableA mixture of mono-, di-, and tri-substituted products is possible.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tris((trimethylsilyl)ethynyl)pyridine

This protocol is adapted from a documented synthesis and details the complete substitution of all three bromine atoms.

Materials:

  • This compound

  • (Trimethylsilyl)acetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous toluene and anhydrous triethylamine to the flask.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add (trimethylsilyl)acetylene (3.3 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 75 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove insoluble salts, and wash the pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,4,6-tris((trimethylsilyl)ethynyl)pyridine.

Protocol 2: Representative Protocol for Selective Mono-alkynylation of this compound

This protocol provides a general starting point for achieving mono-substitution. Optimization will be required.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor closely by TLC every 30 minutes.

  • Once the starting material is consumed and the desired mono-alkynylated product is the major component, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-alkynylated product from unreacted starting material and di-substituted byproducts.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Intermediate pd0->pd_complex1 R¹-X pd_complex2 Transmetalation Intermediate pd_complex1->pd_complex2 R²-C≡C-Cu pd_complex2->pd0 product R¹-C≡C-R² pd_complex2->product Reductive Elimination cu_x CuX cu_alkyne Cu-Alkyne Complex cu_x->cu_alkyne R²-C≡C-H cu_acetylide R²-C≡C-Cu cu_alkyne->cu_acetylide Base cu_acetylide->cu_x

Caption: General mechanism of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents This compound Pd Catalyst, CuI, Base Terminal Alkyne start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert reaction Heat and Stir (Control Temperature for Selectivity) inert->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor workup Reaction Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Alkynyl-substituted Pyridine Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Functionalized Pyridines from 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized pyridines utilizing 2,4,6-tribromopyridine as a versatile starting material. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed experimental protocols and quantitative data to facilitate the development of novel pyridine-based compounds for pharmaceutical and materials science applications.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is therefore of paramount importance in medicinal chemistry and drug discovery. This compound serves as a valuable and readily available building block, offering three distinct reaction sites that can be selectively manipulated to introduce a variety of substituents. The differential reactivity of the bromine atoms—with the C4 position being the most activated towards nucleophilic attack and susceptible to selective cross-coupling under specific conditions, followed by the C2 and C6 positions—allows for a stepwise and controlled approach to the synthesis of highly substituted and complex pyridine derivatives.

This document details protocols for several key transformations of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

Synthetic Strategies and Workflows

The functionalization of this compound can be approached through a variety of synthetic routes. The choice of reaction depends on the desired functionality to be introduced. The following diagram illustrates a general workflow for the sequential functionalization of this compound.

G cluster_0 C4 Functionalization cluster_1 C2/C6 Functionalization start This compound suzuki_c4 Suzuki-Miyaura (C4) start->suzuki_c4 Selective Conditions sonogashira_c4 Sonogashira (C4) start->sonogashira_c4 Selective Conditions snar_c4 SNAr (C4) start->snar_c4 Selective Conditions intermediate_c4 4-Substituted-2,6-dibromopyridine suzuki_c4->intermediate_c4 sonogashira_c4->intermediate_c4 snar_c4->intermediate_c4 suzuki_c26 Suzuki-Miyaura (C2/C6) final_product 2,4,6-Trisubstituted Pyridine suzuki_c26->final_product buchwald_c26 Buchwald-Hartwig (C2/C6) buchwald_c26->final_product intermediate_c4->suzuki_c26 Further Functionalization intermediate_c4->buchwald_c26 Further Functionalization

Caption: General workflow for the stepwise functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the functionalization of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent. Regioselective coupling can be achieved by carefully controlling the reaction conditions. Generally, the C4 position is more reactive, allowing for selective mono-arylation. Subsequent functionalization of the C2 and C6 positions can be achieved under more forcing conditions.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines

EntrySubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene11032,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine83[1]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100242-Chloro-4-phenylpyrimidine74[2]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8018-225-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidineGood[3]
  • To a degassed solution of this compound (1.0 mmol) in a suitable solvent such as toluene (10 mL) is added the desired arylboronic acid (1.05 equiv.).

  • A base, such as potassium carbonate (2.0 equiv.), is then added, followed by the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).[1]

  • The reaction mixture is stirred at 110 °C under an inert atmosphere and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and water (10 mL) is added.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-aryl-2,6-dibromopyridine.

G This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Pd(0)L_n Transmetalation Transmetalation Oxidative\nAddition->Transmetalation ArB(OH)2 Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination 4-Aryl-2,6-dibromopyridine 4-Aryl-2,6-dibromopyridine Reductive\nElimination->4-Aryl-2,6-dibromopyridine Pd(0)L_n Pd(0)L_n Reductive\nElimination->Pd(0)L_n

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines. Similar to the Suzuki-Miyaura reaction, selective mono-alkynylation at the C4 position can be achieved.

Table 2: Sonogashira Coupling of Halogenated Pyridines

EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[4]
2Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[5]
3Aryl HalidePhenylacetyleneNanosized MCM-41-Pd (0.1)CuI (0.2)K₂CO₃DMF50-Good[6]
  • To a solution of this compound (1.0 mmol) in a mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine) is added the terminal alkyne (1.1 equiv.).[5]

  • The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.) are added sequentially.[5]

  • The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite.

  • The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_ox Oxidative Addition Intermediate pd0->pd_ox Ar-X pd_trans Transmetalation Intermediate pd_ox->pd_trans Cu-C≡C-R' pd_trans->pd0 Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' cu_x CuX cu_alkyne Cu-C≡C-R' cu_x->cu_alkyne H-C≡C-R' Base cu_alkyne->cu_x Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C2 and C6 positions of the pyridine ring.[7][8] Mono-amination can often be achieved by controlling the stoichiometry of the amine.

Table 3: Buchwald-Hartwig Amination of Halogenated Pyridines

| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2,6-Dibromopyridine | Ethylamine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 80 | 18 | 78 | | 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98[9] | | 3 | Aryl Halide | Ammonia | Pd catalyst | - | Strong Base | - | - | - | General Method[10] |

  • In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).[11]

  • A strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) is added to the flask.[11]

  • The flask is sealed with a septum, and outside the glovebox, anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe, followed by the amine (1.1 equiv. for mono-amination).

  • The reaction mixture is heated to 80-110 °C with vigorous stirring.[11]

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

G pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add Aryl-X amido_complex Palladium-Amido Complex ox_add->amido_complex Amine, Base amido_complex->pd0 product Arylamine amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing bromine atoms, facilitates nucleophilic aromatic substitution. The C4 position is the most activated towards SNAr, allowing for selective displacement of the bromide with various nucleophiles such as alkoxides, thiolates, and amines.

Table 4: Nucleophilic Aromatic Substitution of Halogenated Pyridines

EntrySubstrateNucleophileConditionsProductYield (%)
12,4-DichloropyridineNaOMeDMSO or THF2-Chloro-4-methoxypyridine-[12]
22,6-DichloropyridineSecondary/Tertiary AlkoxidesNon-polar aprotic solventOrtho-substituted productExcellent selectivity[8]
32-FluoropyridinesVarious NucleophilesMild conditions2-Substituted PyridinesGood[13]
  • To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added the nucleophile (e.g., sodium methoxide, 1.1 equiv.).

  • The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the attacking species.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

G start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ product 4-Nu-2,6-dibromopyridine meisenheimer->product - Br⁻

Caption: Mechanism of nucleophilic aromatic substitution at the C4 position.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized pyridines. Through the judicious application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can achieve regioselective and stepwise functionalization of the pyridine core. The protocols and data presented in these application notes serve as a guide for the development of novel pyridine-containing molecules with potential applications in drug discovery and materials science. It is important to note that the reaction conditions provided are starting points and may require optimization for specific substrates and desired outcomes.

References

2,4,6-Tribromopyridine: A Versatile Building Block for the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 2,4,6-tribromopyridine as a strategic building block in the synthesis of pharmaceutically active compounds. The unique reactivity of the three bromine substituents allows for selective functionalization through various cross-coupling reactions, making it an invaluable precursor for creating diverse molecular scaffolds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of key pharmaceutical intermediates, including precursors for kinase inhibitors and combretastatin analogues.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of drug molecules to their biological targets. Halogenated pyridines, in particular, are versatile intermediates in organic synthesis, with the halogen atoms serving as reactive handles for the introduction of various functional groups through cross-coupling reactions.[2]

This compound is a highly functionalized precursor that offers multiple reaction sites. The differential reactivity of the bromine atoms at the 2, 4, and 6 positions can be exploited to achieve regioselective substitution, enabling the construction of complex, multi-substituted pyridine derivatives. This document will focus on two of the most powerful and widely used transformations in pharmaceutical synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Applications in Pharmaceutical Synthesis

While direct synthesis of a commercially available drug starting from this compound is not extensively documented in publicly available literature, its chlorinated analogue, 2,4,6-trichloropyrimidine, is a known precursor for kinase inhibitors.[3] By analogy, this compound is an excellent candidate for the synthesis of similar scaffolds. Furthermore, the synthesis of pyridine-bridged analogues of combretastatin A-4, a potent anti-cancer agent, has been demonstrated starting from dibromopyridines, highlighting the utility of polybrominated pyridines in constructing complex bioactive molecules.[4][5]

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the kinase ATP-binding site.[6] The sequential, regioselective substitution of the bromine atoms on this compound allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

A plausible synthetic strategy, inspired by the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors, would involve a regioselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. The reactivity of the halogens on a related trihalogenated pyrido[2,3-d]pyrimidine was found to be in the order of C4 > C2 > C6, suggesting that a similar regioselectivity could be achieved with this compound under carefully controlled conditions.[7]

Synthesis of Combretastatin Analogues

Combretastatin A-4 is a natural product with potent anti-tubulin and anti-vascular activity.[8][9] However, its clinical utility is limited by its poor solubility and isomerization to the inactive trans-isomer. To overcome these limitations, numerous analogues with a more stable central ring, including pyridine, have been synthesized.[4] The synthesis of these analogues often involves the sequential Suzuki-Miyaura coupling of a di- or tri-halogenated pyridine with appropriately substituted phenylboronic acids. This compound serves as an ideal starting material for creating a library of such analogues by systematically varying the aryl groups at the 2, 4, and 6 positions.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the functionalization of polyhalogenated pyridines and related heterocycles. Researchers should optimize these conditions for their specific substrates.

Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound, followed by a second coupling to yield a di-substituted product. The regioselectivity can often be controlled by temperature and the choice of catalyst and base.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G cluster_0 Step 1: Mono-arylation cluster_1 Step 2: Di-arylation Start This compound + Arylboronic Acid (1 eq.) Reaction1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol) Heat (e.g., 80-110 °C) Start->Reaction1 Product1 2-Aryl-4,6-dibromopyridine Reaction1->Product1 Start2 2-Aryl-4,6-dibromopyridine + Second Arylboronic Acid (1 eq.) Product1->Start2 Reaction2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol) Heat (e.g., 110 °C) Start2->Reaction2 Product2 2,6-Diaryl-4-bromopyridine or 2,4-Diaryl-6-bromopyridine Reaction2->Product2

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.05 equivalents for the first coupling)

  • Second arylboronic acid (1.05 equivalents for the second coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol mixture, 3:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the first arylboronic acid (1.05 mmol), sodium carbonate (2 mmol), and the solvent mixture (10 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add the palladium catalyst (0.05 mmol).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the mono-arylated product.

  • For the second coupling, repeat steps 1-8 using the purified mono-arylated product and the second arylboronic acid.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Pyridines:

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol11083
2,6-DibromopyridinePhenylboronic acidPdCl₂(dppf) (0.5)Na₂CO₃Toluene/Ethanol80~75
2,4-DibromopyridineStyreneboronic acidPd(PPh₃)₄ (3)TlOHDioxane2585

Note: The data in this table is derived from reactions with analogous compounds and serves as a reference for optimization.[4][7][10]

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation on a brominated pyridine intermediate, which is a key step in the synthesis of many kinase inhibitors.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex L2Pd(II)(Ar)Br OxAdd->Pd(II)Complex AmineCoord Amine Coordination + Deprotonation Pd(II)Complex->AmineCoord HNR2, Base AmidoComplex L2Pd(II)(Ar)(NR2) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-NR2 RedElim->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Materials:

  • Bromo-substituted pyridine intermediate (e.g., 2-Aryl-4,6-dibromopyridine)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-substituted pyridine (1 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the anhydrous solvent (10 mL) and stir for 10 minutes.

  • Add the amine (1.2 mmol) followed by the base (1.4 mmol).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:

Starting MaterialAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene10095
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (2) / BINAP (4)NaOtBuToluene8060
2-BromopyridineAnilinePd(OAc)₂ (1) / RuPhos (1.5)Cs₂CO₃Dioxane10098

Note: This data is from reactions with similar bromopyridine substrates and should be used as a guideline.[11]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical scaffolds. Its three bromine atoms provide multiple points for functionalization through robust and reliable cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By carefully controlling reaction conditions, regioselective substitution can be achieved, enabling the efficient construction of libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutics.

References

Application of 2,4,6-Tribromopyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals.[1] Its three bromine atoms, positioned at the activated 2, 4, and 6 positions of the pyridine ring, serve as reactive sites for a variety of chemical transformations. This reactivity allows for the introduction of diverse functional groups, enabling the generation of a wide array of molecules with potential herbicidal, fungicidal, and insecticidal properties. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other polyhalogenated pyridines used in agrochemical discovery provides a strong basis for its application.

This document outlines potential synthetic applications of this compound in the agrochemical sector, providing detailed hypothetical protocols and workflows based on established synthetic methodologies for analogous compounds.

Key Synthetic Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The bromine atoms can be sequentially or simultaneously replaced, offering a strategic approach to complex molecule synthesis.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the three electron-withdrawing bromine atoms, makes this compound susceptible to nucleophilic attack. This allows for the displacement of bromide ions by a variety of nucleophiles.

  • Synthesis of Alkoxy and Aryloxy Pyridines: Reaction with alcohols and phenols can introduce ether linkages, a common motif in agrochemicals.

  • Synthesis of Amino Pyridines: Reaction with amines can be used to introduce substituted amino groups, which are present in many bioactive molecules.

  • Synthesis of Thioether Pyridines: Reaction with thiols provides access to sulfur-containing pyridine derivatives, a class of compounds with known pesticidal activity.

2. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods enable the formation of carbon-carbon and carbon-nitrogen bonds, greatly expanding the diversity of accessible structures.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further functionalization or as part of a bioactive scaffold.

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a wide range of amines.

Potential Agrochemical Scaffolds from this compound

Based on the structures of known agrochemicals, this compound can be envisioned as a starting material for analogues of several important classes of pesticides.

Herbicides:

Many commercial herbicides, such as picloram and clopyralid, are based on a substituted pyridine core.[2][3][4][5] By utilizing this compound, novel analogues with potentially different selectivity and activity profiles could be synthesized. For instance, selective functionalization at the 2, 4, and 6-positions could lead to new derivatives of picolinic acid herbicides.

Fungicides:

The pyridine ring is a key component of several fungicide classes. The synthesis of 2,4,6-trisubstituted pyridines has been explored for their potential fungicidal and antibacterial activities. Starting from this compound, it is feasible to construct novel compounds with fungicidal properties by introducing toxophoric groups through the synthetic methods described above.

Insecticides:

Pyridine-based insecticides are a significant and growing class of crop protection agents. The functionalization of the pyridine ring is crucial for their biological activity.[6][7] this compound could serve as a scaffold to build novel insecticidal molecules by introducing various substituents that interact with insect-specific targets.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis of potential agrochemical precursors from this compound. These are based on standard procedures for similar substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a 2,4,6-Tris(aryloxy)pyridine Derivative via SNAr

This protocol describes the synthesis of a hypothetical fungicide precursor.

Reaction Scheme:

G TBP This compound Reaction Heat TBP->Reaction Phenol Substituted Phenol (3 eq.) Phenol->Reaction Base K2CO3 (3.3 eq.) Base->Reaction Solvent DMF Solvent->Reaction Product 2,4,6-Tris(aryloxy)pyridine Reaction->Product G TBP This compound Reaction Heat TBP->Reaction Arylboronic Arylboronic Acid (1.1 eq.) Arylboronic->Reaction Catalyst Pd(PPh3)4 (0.05 eq.) Catalyst->Reaction Base Na2CO3 (2.0 eq.) Base->Reaction Solvent Toluene/Ethanol/H2O Solvent->Reaction Product 4-Aryl-2,6-dibromopyridine Reaction->Product G Start This compound Step1 Selective Monofunctionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate1 4-Aryl-2,6-dibromopyridine Step1->Intermediate1 Step2 Second Functionalization (e.g., Buchwald-Hartwig Amination) Intermediate1->Step2 Intermediate2 2-Amino-4-aryl-6-bromopyridine Step2->Intermediate2 Step3 Final Functionalization (e.g., Sonogashira Coupling) Intermediate2->Step3 Product Complex Agrochemical Candidate Step3->Product

References

Application Notes and Protocols for Nucleophilic Substitution on 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a versatile heterocyclic building block in organic synthesis, particularly for the preparation of polysubstituted pyridines. The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing bromine atoms, renders the 2, 4, and 6 positions susceptible to nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, which are prevalent in many biologically active compounds and pharmaceutical agents. These application notes provide detailed experimental protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles.

The regioselectivity of nucleophilic attack on the pyridine ring is dictated by the stability of the intermediate Meisenheimer complex. Attack at the 2-, 4-, and 6-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. Consequently, nucleophilic substitution on this compound occurs preferentially at these positions.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with representative amine, alkoxide, and thiol nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Amination of this compound with a Primary Amine

This protocol describes the monosubstitution of this compound with a primary amine to yield a 2-amino-4,6-dibromopyridine derivative. The use of excess amine can lead to disubstitution.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine)

  • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

  • Base (e.g., K2CO3, NaH, or Et3N)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.2 eq).

  • Add the primary amine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4,6-dibromopyridine derivative.

Characterization of 2-(butylamino)-4,6-dibromopyridine (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 7.25 (s, 1H), 7.18 (s, 1H), 5.0 (br s, 1H, NH), 3.35 (q, J = 6.8 Hz, 2H), 1.65 (m, 2H), 1.45 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ 157.0, 140.5, 125.0, 118.0, 115.0, 43.5, 31.0, 20.0, 13.8.

  • MS (ESI): m/z calculated for C9H12Br2N2 [M+H]+, found.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0315.805.01.58 g
n-Butylamine1.173.145.50.54 mL
K2CO31.2138.216.00.83 g
Dioxane---25 mL

Table 1: Example quantities for the amination of this compound.

Protocol 2: Methoxylation of this compound

This protocol details the substitution of one or more bromine atoms with a methoxy group using sodium methoxide. The degree of substitution can be controlled by the stoichiometry of the nucleophile and the reaction conditions.

Materials:

  • This compound

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous methanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.1 eq for monosubstitution, >2.2 eq for disubstitution) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Characterization of 4,6-dibromo-2-methoxypyridine (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 7.30 (s, 1H), 7.15 (s, 1H), 3.95 (s, 3H).[1]

  • 13C NMR (CDCl3, 101 MHz): δ 163.5, 141.0, 126.0, 119.0, 112.0, 54.0.[1]

  • MS (ESI): m/z calculated for C6H5Br2NO [M+H]+, found.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0315.805.01.58 g
Sodium methoxide1.154.025.50.30 g
Anhydrous Methanol---30 mL

Table 2: Example quantities for the monosubstitution methoxylation of this compound.

Protocol 3: Thiolation of this compound

This protocol describes the reaction of this compound with a thiol in the presence of a base to form a thioether.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen anhydrous solvent, add the base (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Characterization of 4,6-dibromo-2-(phenylthio)pyridine (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 7.20 (s, 1H), 7.05 (s, 1H).

  • 13C NMR (CDCl3, 101 MHz): δ 160.0, 140.0, 135.0, 130.0, 129.5, 128.0, 125.5, 120.0, 118.0.

  • MS (ESI): m/z calculated for C11H7Br2NS [M+H]+, found.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0315.805.01.58 g
Thiophenol1.1110.185.50.56 mL
Sodium Hydride (60% in oil)1.240.006.00.24 g
Anhydrous DMF---20 mL

Table 3: Example quantities for the thiolation of this compound.

Visualizations

experimental_workflow start Start reactants Combine this compound, Nucleophile, and Solvent start->reactants base_addition Add Base (if required) reactants->base_addition reaction Heat and Stir Reaction Mixture base_addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Characterize Final Product purification->product logical_relationship sub This compound (Substrate) intermediate Meisenheimer Complex (Intermediate) sub->intermediate + Nucleophile nuc Nucleophile (e.g., R-NH2, R-O-, R-S-) nuc->intermediate reagents Reaction Conditions (Solvent, Base, Heat) reagents->intermediate product Substituted Pyridine Product intermediate->product - Leaving Group leaving_group Bromide Ion (Leaving Group) intermediate->leaving_group

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. The 2,4,6-triaminopyridine scaffold is a key structural motif in various biologically active compounds and functional materials. This document provides detailed application notes and a representative protocol for the synthesis of 2,4,6-triaminopyridine derivatives via the palladium-catalyzed amination of 2,4,6-tribromopyridine. Given the polyhalogenated nature of the starting material, achieving complete amination to the trisubstituted product can be challenging and may require careful optimization of reaction conditions.

Data Presentation: Reaction Conditions for the Amination of Bromopyridines

The following table summarizes various conditions reported for the palladium-catalyzed amination of different bromopyridines. This data provides a foundation for developing a protocol for the triple amination of this compound.

EntrySubstrateAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (1.8)(±)-BINAP (3.5)NaOBuᵗToluene80460
23-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651683
33-Bromo-2-aminopyridinePrimary AminesBrettPhos-precatalyst-LiHMDSToluene---
42-Amino-6-bromopyridineVarious AminesPd(OAc)₂dpppNaOtBuToluene80-100--

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is a representative starting point for the triple amination of this compound and may require optimization for specific amines and desired outcomes.

Representative Protocol for the Synthesis of a 2,4,6-Triaminopyridine Derivative

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine to achieve trisubstitution.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., primary or secondary amine, >3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 3-5 mol%)

  • Xantphos (6-10 mol%)

  • Sodium tert-butoxide (NaOtBu, >3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, the ligand, and the base.

  • Reagent Addition: Add the amine coupling partner, followed by the addition of anhydrous toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Due to the stepwise nature of the amination, it is possible to observe mono-, di-, and tri-aminated products.

  • Work-up: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the desired 2,4,6-triaminopyridine product.

Note on Optimization:

  • Stoichiometry: A significant excess of the amine and base is often required to drive the reaction to completion for all three bromine atoms.

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial. Bulky electron-rich phosphine ligands, such as Xantphos or RuPhos, have shown success in the amination of challenging substrates. The catalyst and ligand loading may need to be increased for this transformation.

  • Temperature and Time: Higher temperatures and longer reaction times may be necessary to achieve full conversion to the tri-substituted product.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk Flask reagents Add this compound, Pd₂(dba)₃, Xantphos, NaOtBu start->reagents Under Argon add_solvents Add Amine and Toluene reagents->add_solvents heat Heat to 100-120 °C add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H₂O/Brine cool->extract purify Column Chromatography extract->purify product Isolated 2,4,6-Triaminopyridine purify->product

Caption: Experimental workflow for the palladium-catalyzed amination of this compound.

Catalytic Cycle of the Buchwald-Hartwig Amination

catalytic_cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex Ar-Br oa Oxidative Addition pd2_amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ pd2_complex->pd2_amine_complex R₂NH amine_coordination Amine Coordination pd2_amido_complex L₂Pd(II)(Ar)(NR₂) pd2_amine_complex->pd2_amido_complex -HBr deprotonation Deprotonation (Base) pd2_amido_complex->pd0 product Ar-NR₂ pd2_amido_complex->product re Reductive Elimination

Application Notes and Protocols for the Purification of 2,4,6-Tribromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,4,6-tribromopyridine and its derivatives, essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1] The protocols below outline two common and effective purification techniques: recrystallization and flash column chromatography. Adherence to these methods can significantly enhance the purity of the target compounds, a critical factor for reliable downstream applications. A certificate of analysis for a commercial sample of this compound indicates that a purity of over 99% can be achieved.[2]

Introduction to Purification Challenges

The purification of pyridine derivatives can sometimes be challenging due to the basicity of the nitrogen atom, which can lead to interactions with acidic stationary phases in chromatography, resulting in peak tailing.[3] Furthermore, the selection of an appropriate solvent system for recrystallization is crucial to ensure efficient removal of impurities and a high recovery of the purified product. Common impurities may include unreacted starting materials, by-products from side reactions, and residual reagents from the synthesis.

Data Presentation

The following tables provide representative data for the purification of this compound. These values are illustrative and may vary depending on the specific derivative, the nature of the impurities, and the scale of the purification.

Table 1: Recrystallization of this compound

ParameterValueUnitNotes
Starting Material Mass10.0gCrude product from synthesis
Initial Purity (by GC)~95%Contains related brominated pyridines and starting materials
Recrystallization SolventEthanol-Anhydrous or 95% ethanol can be used
Solvent Volume150-200mLApproximate volume to dissolve at boiling point
Cooling Temperature0 - 5°CIce bath
Purified Product Mass8.5gAfter drying
Recovery 85 % -
Final Purity (by GC) >99 % -

Table 2: Flash Column Chromatography of a this compound Derivative

ParameterValueUnitNotes
Starting Material Mass2.0gCrude reaction mixture
Initial Purity (by TLC)Major spot with impurities--
Stationary PhaseSilica Gel (230-400 mesh)-Standard grade for flash chromatography
Column Dimensions40 x 300mmDiameter x Length
Eluent SystemHexane/Ethyl Acetate Gradient-Starting with 100% Hexane, gradually increasing Ethyl Acetate concentration
Elution Gradient0 -> 20% Ethyl AcetateOver 20 column volumes
Purified Product Mass1.5gAfter solvent removal
Yield 75 % -
Final Purity (by NMR) >98 % -

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of solid this compound or its crystalline derivatives using a single solvent recrystallization method.

Materials:

  • Crude this compound derivative

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for the purification of this compound derivatives that are oils or solids that are difficult to recrystallize, or for separating mixtures of closely related compounds.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Air or nitrogen supply for pressure

  • Test tubes or fraction collector

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine a suitable eluent system by running thin-layer chromatography (TLC) of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat and stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. The exact gradient will depend on the separation observed on the TLC plate.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Insoluble Impurities Removed hot_filtration->cool No Insoluble Impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash Mother Liquor (Soluble Impurities) Removed dry Dry Under Vacuum wash->dry product Purified Crystals dry->product

Caption: Workflow for the purification of this compound derivatives by recrystallization.

Column_Chromatography_Workflow start Crude Mixture tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound derivatives by flash column chromatography.

References

Application Note: ¹H and ¹³C NMR Characterization of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tribromopyridine is a halogenated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. It serves as a versatile building block for the introduction of a substituted pyridine moiety into more complex molecules. The bromine atoms at the 2, 4, and 6 positions are susceptible to various coupling reactions, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and novel materials. Accurate characterization of this compound and its reaction products is crucial for quality control and for understanding reaction outcomes. This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound, including predicted spectral data and a general experimental workflow.

Predicted NMR Spectral Data

Due to the absence of readily available experimental NMR spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and comparison with structurally related brominated pyridines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.7 - 7.9Singlet2HH-3, H-5

Note: The exact chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 145 - 150QuaternaryC-2, C-6
~ 125 - 130TertiaryC-3, C-5
~ 115 - 120QuaternaryC-4

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

1. Synthesis of this compound

A common route for the synthesis of this compound involves the direct bromination of pyridine, followed by purification.

Materials:

  • Pyridine

  • Bromine

  • Fuming sulfuric acid (oleum)

  • Sodium bisulfite

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, cautiously add pyridine to fuming sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, while cooling in an ice bath.

  • Slowly add bromine from the dropping funnel to the reaction mixture with continuous stirring.

  • After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain this temperature for several hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution.

  • Decolorize the mixture by adding a saturated solution of sodium bisulfite.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

2. NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial

Procedure:

  • Weigh approximately 10-20 mg of purified this compound into a clean, dry vial for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside with a tissue dampened with isopropanol or acetone to remove any contaminants.[3]

  • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Visualizations

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis cluster_characterization NMR Characterization start Pyridine bromination Bromination start->bromination workup Workup & Purification bromination->workup product This compound workup->product sample_prep Sample Preparation (in CDCl3) product->sample_prep nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_analysis Data Analysis nmr_acq->data_analysis

Caption: General workflow for synthesis and NMR characterization.

References

Application of 2,4,6-Tribromopyridine in the Development of Flame-Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Flame Retardancy

Brominated flame retardants, including 2,4,6-tribromopyridine, primarily function in the gas phase of a fire. When a polymer containing this additive is exposed to the high temperatures of a fire, the C-Br bonds cleave, releasing bromine radicals (Br•) into the surrounding environment. These bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.

The key reactions in the gas phase are as follows:

  • Initiation: Polymer-Br → R• + Br•

  • Propagation Inhibition:

    • H• + Br• → HBr

    • OH• + Br• → HOBr

  • Radical Quenching:

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

By interrupting this radical chain reaction, the combustion process is slowed or extinguished, reducing the rate of heat release and preventing the sustained burning of the material.

Conceptual Experimental Protocols

While specific examples with detailed quantitative data for this compound are scarce, its application can be conceptualized in two primary ways: as an additive flame retardant and as a reactive flame retardant. The following protocols are illustrative and would require optimization and thorough characterization for any specific polymer system.

Additive Incorporation into a Thermoplastic (e.g., Polystyrene)

In this approach, this compound is physically blended with the polymer melt.

Protocol:

  • Drying: Dry the base polymer (e.g., polystyrene pellets) and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a high-speed mixer, blend the dried polystyrene pellets with the desired weight percentage of this compound (e.g., 5, 10, 15 wt%). A synergistic agent, such as antimony trioxide (Sb₂O₃), can also be added at a typical ratio of 3:1 (Brominated FR: Sb₂O₃).

  • Melt Compounding: Extrude the pre-mixed blend using a twin-screw extruder. The temperature profile of the extruder should be set according to the processing window of the polystyrene, typically ranging from 180°C to 220°C.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them into uniform granules.

  • Specimen Preparation: Injection mold or compression mold the flame-retardant pellets into standardized specimens for flammability testing (e.g., for UL-94 and Limiting Oxygen Index tests).

Logical Workflow for Additive Incorporation

Caption: Workflow for incorporating this compound as an additive flame retardant.

Reactive Incorporation into an Epoxy Resin

To be used as a reactive flame retardant, this compound would first need to be functionalized to contain reactive groups, such as hydroxyl (-OH) or amine (-NH₂) groups, that can participate in the curing reaction of the epoxy resin. A hypothetical synthesis of a diol derivative is presented below, followed by its use in an epoxy formulation.

A. Synthesis of a Dihydroxy-Functionalized this compound Derivative (Conceptual)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound in a suitable anhydrous solvent (e.g., THF).

  • Grignard Formation (Hypothetical): Cool the solution to 0°C and slowly add a Grignard reagent, such as magnesium turnings and an alkyl halide, to selectively replace one of the bromine atoms. This step is highly speculative and would require significant experimental validation.

  • Reaction with an Epoxide: To the Grignard adduct, add a simple epoxide, such as ethylene oxide, to introduce a hydroxyethyl group.

  • Repeat for Second Functionalization: Repeat the Grignard formation and reaction with an epoxide at another bromine position to create a diol.

  • Purification: Quench the reaction with a saturated ammonium chloride solution, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

B. Formulation of Flame-Retardant Epoxy Resin

  • Mixing: In a suitable container, mix the synthesized dihydroxy-functionalized this compound derivative with a standard liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) at a predetermined stoichiometric ratio.

  • Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 50°C) to remove any entrapped air bubbles.

  • Curing Agent Addition: Add the appropriate amount of a curing agent (e.g., an amine hardener like 4,4'-diaminodiphenylmethane, DDM).

  • Curing: Pour the mixture into molds and cure in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours).

  • Post-Curing: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.

Reactive_Pathway cluster_synthesis Synthesis of Reactive Monomer cluster_formulation Epoxy Formulation TBP This compound Functionalization Functionalization (e.g., Hydroxylation) TBP->Functionalization Diol Tribromo-Pyridine Diol Functionalization->Diol Mixing Mixing and Degassing Diol->Mixing Epoxy Epoxy Resin (DGEBA) Epoxy->Mixing Curing_Agent Curing Agent Curing_Agent->Mixing Curing Curing Mixing->Curing FR_Epoxy Flame-Retardant Epoxy Curing->FR_Epoxy

References

Application Note: Quantification of 2,4,6-Tribromopyridine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of 2,4,6-Tribromopyridine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices. The methodology outlined below is based on established principles for the analysis of halogenated aromatic compounds and provides expected performance characteristics. While specific quantitative data for this compound is not widely available, this note provides representative data from closely related compounds to demonstrate the anticipated performance of the method.

Introduction

This compound is a halogenated heterocyclic compound of interest in various fields, including pharmaceutical development and materials science. Accurate and reliable quantification is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal analytical technique for the trace-level determination of such compounds. This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 2,4,6-Trichloroanisole or a deuterated analog)

  • High-purity solvents (e.g., methanol, ethyl acetate, hexane) suitable for GC-MS analysis

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup, if necessary

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the desired linear range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Spike each calibration standard with the internal standard at a constant concentration.

Sample Preparation (General Procedure):

  • Liquid Samples (e.g., reaction mixtures, wastewater):

    • To 10 mL of the liquid sample, add the internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or hexane).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid Samples (e.g., pharmaceutical intermediates, polymers):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add the internal standard.

    • Extract the analyte using a suitable solvent and technique (e.g., sonication or Soxhlet extraction).

    • Filter the extract to remove any particulate matter.

    • If necessary, perform a sample cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components.

    • Concentrate the final extract to 1 mL.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation and matrices.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in splitless mode
Injector Temperature 280 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, then ramp to 300 °C at 20 °C/min, hold for 5 min
Injection Volume 1 µL

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (for initial identification)

Predicted Mass Spectrum and Ion Selection for SIM:

Based on the structure of this compound (C₅H₂Br₃N, MW ≈ 315.79 g/mol ) and the mass spectra of analogous compounds like 2,4,6-tribromoaniline and 1,3,5-tribromobenzene, the following ions are predicted to be prominent in the mass spectrum. The characteristic isotopic pattern of three bromine atoms (with ⁷⁹Br and ⁸¹Br isotopes) will be a key identifying feature.

  • Molecular Ion Cluster (M⁺): m/z 313, 315, 317, 319 (due to bromine isotopes)

  • Fragment Ions:

    • Loss of a bromine atom ([M-Br]⁺): m/z 234, 236, 238

    • Loss of HBr ([M-HBr]⁺): m/z 232, 234, 236

    • Loss of HCN ([M-HCN]⁺): m/z 286, 288, 290, 292

For Selected Ion Monitoring (SIM) , the following ions are recommended for quantification and confirmation:

  • Quantification Ion: The most abundant ion in the molecular ion cluster (likely m/z 315 or 317).

  • Confirmation Ions: At least two other ions from the molecular cluster or major fragment ions.

Data Presentation

The following tables present representative quantitative data based on the analysis of structurally similar compounds, such as 2,4,6-tribromoanisole, to illustrate the expected performance of this method.

Table 1: Representative Calibration and Linearity Data

AnalyteCalibration Range
2,4,6-Tribromoanisole0.1 - 100 ng/mL>0.995

Table 2: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteMatrixLODLOQ
2,4,6-TribromoanisoleWater0.01 ng/L0.04 ng/L
2,4,6-TribromoanisoleSolid Dosage Formulations1 pg/tablet3 pg/tablet

Table 3: Representative Accuracy and Precision Data

AnalyteSpiked LevelAccuracy (% Recovery)Precision (% RSD)
2,4,6-TribromoanisoleLow (e.g., 3 x LOQ)95 - 105%< 15%
2,4,6-TribromoanisoleMedium98 - 102%< 10%
2,4,6-TribromoanisoleHigh98 - 102%< 10%

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_sample Sample Processing cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (this compound) serial_dilution Serial Dilution stock->serial_dilution cal_standards Calibration Standards serial_dilution->cal_standards int_std_add1 Add Internal Standard cal_standards->int_std_add1 injection GC Injection int_std_add1->injection sample Liquid or Solid Sample int_std_add2 Add Internal Standard sample->int_std_add2 extraction Extraction (LLE or SLE) int_std_add2->extraction cleanup Cleanup (optional) (e.g., SPE) extraction->cleanup concentration Concentration cleanup->concentration concentration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM/Scan) ionization->detection integration Peak Integration detection->integration calibration_curve Calibration Curve Construction integration->calibration_curve quantification Quantification calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_routine_analysis Routine Analysis selectivity Selectivity & Specificity (SIM/MRM Ion Selection) accuracy Accuracy (% Recovery) selectivity->accuracy sensitivity Sensitivity (LOD & LOQ) precision Precision (% RSD) sensitivity->precision linearity Linearity & Range linearity->accuracy sample_analysis Sample Analysis accuracy->sample_analysis precision->sample_analysis robustness Robustness robustness->sample_analysis qc_checks Quality Control Checks sample_analysis->qc_checks result_reporting Result Reporting qc_checks->result_reporting

Caption: Logical relationship of method development and validation for routine analysis.

Conclusion

This application note provides a detailed protocol for the quantification of this compound by GC-MS. The method is expected to provide excellent sensitivity, selectivity, and linearity for the analysis of this compound in various matrices. The provided experimental parameters and representative data serve as a valuable starting point for method development and validation in your laboratory. Proper optimization and validation are essential to ensure the accuracy and reliability of the results for your specific application.

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,4,6-Tribromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in cross-coupling reactions involving 2,4,6-tribromopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the bromine atoms on this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of the bromine atoms on the this compound ring is influenced by the electronic effects of the nitrogen atom. Generally, the C4 and C2/C6 positions are more electron-deficient. The typical reactivity order for oxidative addition in palladium-catalyzed cross-coupling reactions is C4 > C2 > C6. This allows for regioselective functionalization by carefully controlling reaction conditions.

Q2: I am observing a significant amount of starting material at the end of my reaction. What are the likely causes for this low conversion?

A2: Low conversion in cross-coupling reactions with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and deactivation.[1] Additionally, the quality of reagents, including the activity of the catalyst and the purity of solvents and bases, is crucial for a successful reaction.[1] Reaction conditions such as temperature and time also play a significant role.

Q3: What are the most common side reactions observed in cross-coupling reactions with this compound?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the organometallic reagent or the tribromopyridine substrate. This is often promoted by the presence of oxygen.[2]

  • Protodebromination: Replacement of a bromine atom with a hydrogen atom.

  • Multiple substitutions: Lack of selectivity leading to di- or tri-substituted products when mono-substitution is desired.

Q4: How can I favor mono-substitution over multiple substitutions on the this compound ring?

A4: Achieving mono-substitution requires careful control over the reaction conditions. Using a stoichiometric amount of the coupling partner (typically 1.0-1.2 equivalents) is a key strategy. Milder reaction conditions, such as lower temperatures and shorter reaction times, will favor reaction at the most reactive C4 position. The choice of catalyst and ligand can also significantly influence regioselectivity.

Q5: Can I run these cross-coupling reactions open to the air?

A5: It is highly discouraged. Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium species and promote undesirable side reactions like homocoupling.[2] For reproducible and high-yielding results, it is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura cross-coupling with this compound and a boronic acid, but you are observing low or no formation of the desired product.

start Low Yield in Suzuki Coupling catalyst Inactive Catalyst? start->catalyst base Ineffective Base? start->base conditions Suboptimal Conditions? start->conditions reagents Reagent Quality Issue? start->reagents sol_catalyst Use fresh, high-quality Pd catalyst. Ensure rigorous inert atmosphere. catalyst->sol_catalyst Yes sol_base Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered and anhydrous. base->sol_base Yes sol_conditions Gradually increase temperature. Screen different solvents (e.g., dioxane, toluene, DMF). Optimize water content in biphasic systems. conditions->sol_conditions Yes sol_reagents Use fresh boronic acid. Ensure solvents are anhydrous and degassed. reagents->sol_reagents Yes

Troubleshooting workflow for low Suzuki coupling yield.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles). Use a fresh, high-quality catalyst or a more robust pre-catalyst.[1]

  • Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid.

    • Solution: If using a weaker or poorly soluble base like K2CO3, consider switching to a stronger, more soluble base such as K3PO4 or Cs2CO3. Ensure the base is finely powdered and anhydrous.

  • Poor Solvent Choice: The solvent must dissolve all reactants and facilitate the catalytic cycle.

    • Solution: A mixture of an aprotic organic solvent (like 1,4-dioxane or toluene) and water is common. If solubility is an issue, try a different solvent system like DMF/water.[3]

  • Low Reaction Temperature: The initial oxidative addition of the C-Br bond to the palladium catalyst can be slow.

    • Solution: If the reaction is sluggish, try gradually increasing the reaction temperature in 10 °C increments while monitoring the reaction progress.

Issue 2: Significant Homocoupling Side Products

Your reaction is producing a notable amount of homocoupled byproducts (e.g., biaryls from the boronic acid or dimerization of the tribromopyridine).

start High Homocoupling oxygen Presence of Oxygen? start->oxygen catalyst_source Using Pd(II) Precatalyst? start->catalyst_source temp Temperature Too High? start->temp sol_oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. oxygen->sol_oxygen Yes sol_catalyst_source Use a Pd(0) source directly (e.g., Pd(PPh3)4, Pd2(dba)3). catalyst_source->sol_catalyst_source Yes sol_temp Run the reaction at the lowest effective temperature for a reasonable rate. temp->sol_temp Yes

Troubleshooting workflow for homocoupling side products.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organometallic reagent.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]

  • Use of Pd(II) Precatalysts: The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh3)4 or Pd2(dba)3.

  • High Reaction Temperatures: Excessive heat can lead to catalyst decomposition and an increase in side reactions.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate to the desired product.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of cross-coupling reactions. Please note that yields are highly dependent on the specific coupling partners and reaction scale.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

BaseSolventTemperature (°C)Approximate Yield (%)Notes
K2CO3Toluene/H2O100ModerateA common starting point, but may be insufficient for challenging substrates.
K3PO41,4-Dioxane/H2O100Good to ExcellentA reliable choice, often providing good yields.
Cs2CO31,4-Dioxane110High to ExcellentGood solubility in organic solvents can be advantageous.[4]
Na2CO3DME/Ethanol80GoodCan be effective, especially under microwave irradiation.[5]

Table 2: General Conditions for Different Cross-Coupling Reactions

Coupling ReactionTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh3)4 or Pd(dppf)Cl2K2CO3, K3PO4, Cs2CO3Toluene/H2O, Dioxane/H2O80-110
Stille Pd(PPh3)4 or Pd2(dba)3(none required)Toluene, Dioxane, DMF80-110
Sonogashira Pd(PPh3)2Cl2 / CuIEt3N, i-Pr2NHTHF, DMFRoom Temp - 100
Buchwald-Hartwig Pd2(dba)3 / Ligand (e.g., XPhos, BINAP)NaOt-Bu, K3PO4, Cs2CO3Toluene, Dioxane80-110

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound at the C4 Position

This protocol aims for mono-arylation at the most reactive C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K3PO4 (3.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K3PO4, and Pd(PPh3)4.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or consumption of the starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This is a general procedure and may require optimization for specific alkynes.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et3N) (degassed)

  • THF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Add anhydrous, degassed THF and then degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Stille Coupling of this compound

Organotin reagents are toxic and should be handled with appropriate safety precautions.[2][8]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve this compound in the chosen solvent.

  • Add Pd(PPh3)4 to the solution.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an appropriate solvent like ethyl acetate.

  • To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound

This reaction is sensitive to air and moisture, and strict anhydrous and anaerobic conditions are recommended.[3][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • Ligand (e.g., BINAP, 0.06 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a strict argon atmosphere, charge a Schlenk tube with this compound, NaOt-Bu, Pd2(dba)3, and the ligand.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)-X(Ln) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)2 + Base di_pd_complex Ar-Pd(II)-Ar'(Ln) transmetalation->di_pd_complex reductive_elim Reductive Elimination di_pd_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product

Generalized catalytic cycle for Suzuki-Miyaura coupling.

cluster_workflow General Cross-Coupling Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Base, Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up (Quench, Extract) monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

A typical experimental workflow for cross-coupling reactions.

References

troubleshooting guide for sluggish 2,4,6-Tribromopyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Tribromopyridine Suzuki Coupling

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering sluggish or failed Suzuki-Miyaura cross-coupling reactions with this compound. This substrate presents unique challenges due to its polyhalogenated and electron-deficient nature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is very slow or shows no conversion. What are the primary causes?

A1: Low or no reactivity with this compound is a common issue that can stem from several factors. The substrate is electron-deficient, which should facilitate the initial oxidative addition step; therefore, problems often lie elsewhere in the catalytic cycle or with reaction conditions.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] This is a primary cause of failure in pyridine couplings.

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[4] More robust systems are often required.

  • Suboptimal Reaction Conditions: The reaction may require higher temperatures (80-120 °C) to overcome the activation energy, particularly for subsequent couplings after the first bromine has reacted.[5][6]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.[3] Poor solubility of reagents can also lead to a sluggish reaction.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which leads to catalyst deactivation and promotes undesirable side reactions like homocoupling.[4][6][7]

Q2: I am observing only mono- or di-substituted products and cannot achieve full tri-substitution. Why is the reaction stopping?

A2: This is a classic issue of regioselectivity and decreasing reactivity. The three bromine atoms on the pyridine ring are not electronically equivalent, leading to a preferential order of reaction.

  • Reactivity Hierarchy: For polyhalogenated pyridines, oxidative addition is favored at the C2 and C4 positions, which are more electron-deficient due to the inductive effect of the nitrogen atom.[5] Based on analogous systems, the likely reactivity order is C4 > C2 > C6.[8][9]

  • Forcing Conditions Required: After the first one or two aryl groups are added, the pyridine ring becomes more electron-rich, which slows down the subsequent oxidative addition steps. To achieve the second, and particularly the third, arylation, more forcing reaction conditions such as higher temperatures (e.g., 90-110 °C), a more active catalyst, and longer reaction times are typically necessary.[5]

Q3: My reaction is producing significant byproducts, such as homocoupling of my boronic acid and/or debromination of the pyridine. How can I prevent this?

A3: Side reactions compete with the desired cross-coupling and consume starting materials, lowering the yield.

  • Homocoupling (Ar'-Ar'): This side reaction, where two boronic acid molecules couple together, is primarily caused by the presence of oxygen in the reaction mixture.[3][6]

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[6][7][10]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a common issue, especially with electron-deficient boronic acids and when using aqueous bases.[3][7][11]

    • Solution: Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than boronic acids.[3][6] Additionally, using anhydrous solvents and carefully selecting the base can minimize this pathway.

  • Dehalogenation (Hydrodebromination): The starting this compound can lose a bromine atom, which is replaced by hydrogen. This can occur if the palladium complex acquires a hydride ligand, often from a solvent or base, followed by reductive elimination.[1]

    • Solution: Carefully screen reaction parameters, including the base, solvent, and temperature, to find conditions that favor cross-coupling over dehalogenation.[12]

Recommended Reaction Parameters for Optimization

For a challenging substrate like this compound, a systematic screening of reaction components is crucial. The following table provides starting points for optimization based on literature for similar polyhalogenated pyridines.[13][14]

Catalyst / PrecursorLigandBaseSolvent SystemTemp (°C)Typical Outcome/Target
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane (anhydrous)80–100Mono-arylation[14][15]
Pd(OAc)₂SPhos or XPhos K₃PO₄Toluene / H₂O or 1,4-Dioxane100–110Mono- or Di-arylation[14]
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane / H₂O or Toluene80–110Di- or Tri-arylation[8][14]
Pd(OAc)₂Ad₂PⁿBuLiOᵗBu 1,4-Dioxane / H₂O (4:1)100Exhaustive Coupling[13]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation

This protocol is designed to favor mono-substitution at the most reactive C4 position by controlling stoichiometry.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1 equiv.), and potassium fluoride (KF, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., P(t-Bu)₃, 4.5 mol%).[14][16]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][7]

Protocol 2: General Procedure for Exhaustive Tri-Arylation

This protocol uses more forcing conditions and an excess of the coupling partner to drive the reaction to completion.

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%), a bulky phosphine ligand (e.g., SPhos, 4-8 mol%), and a strong base (e.g., K₃PO₄, 3.0-4.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv.) and the arylboronic acid or ester (3.5-4.0 equiv.).

  • Inert Atmosphere: Seal the tube and purge with inert gas.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane or a toluene/water mixture, via syringe.[17]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Follow the workup and purification procedure described in Protocol 1.

Visual Guides

G start Sluggish / No Reaction Observed q1 Is the reaction atmosphere fully inert? start->q1 s1 Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of Ar or N₂. q1->s1 No q2 Is the catalyst system optimal for a hindered, electron-deficient pyridine? q1->q2 Yes s2 Solution: Switch to a more active system. Use bulky, electron-rich ligands like SPhos, XPhos, or P(t-Bu)₃ with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. q2->s2 No q3 Are the reaction conditions (temperature, base) sufficiently forcing? q2->q3 Yes s3 Solution: Increase temperature to 100-110 °C. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Consider using boronic esters to improve stability. q3->s3 No q4 Is significant byproduct (homocoupling, debromination) formation observed? q3->q4 Yes s4 Solution: Indicates catalyst is active but conditions are suboptimal. Re-evaluate base, solvent, and ensure inert atmosphere. Use boronic esters to prevent protodeboronation. q4->s4 Yes

Caption: A decision tree for troubleshooting sluggish Suzuki coupling reactions.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-Br (this compound) inhibitor Pyridine-N Coordination (Catalyst Inhibition) pd0->inhibitor Inhibition Path pd_complex R¹-Pd(II)L₂-Br oa->pd_complex tm Transmetalation pd_complex->tm pd_complex->inhibitor pd_r1r2 R¹-Pd(II)L₂-R² tm->pd_r1r2 r2b R²-B(OR)₂ r2b->tm base Base (e.g., K₃PO₄) base->tm re Reductive Elimination pd_r1r2->re re->pd0 Regeneration product R¹-R² re->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential catalyst inhibition.

References

preventing homocoupling in Sonogashira reactions of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions of 2,4,6-tribromopyridine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What are the primary causes of alkyne homocoupling in the Sonogashira reaction of this compound?

A2: The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired Sonogashira reaction, it also catalyzes this unwanted side reaction.[1] For an electron-deficient substrate like this compound, these factors can be particularly problematic.

Q3: How does the reactivity of the C-Br bonds in this compound affect the Sonogashira reaction and the potential for homocoupling?

A3: In this compound, the bromine atoms are at positions with different reactivities. Generally, the C4-Br bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the C2 and C6 positions. This difference in reactivity can be exploited for selective mono-, di-, or tri-alkynylation by carefully controlling the reaction conditions. However, if the desired cross-coupling is slow due to the lower reactivity of a specific C-Br bond, the competing alkyne homocoupling may become more significant.

Q4: What are the most effective general strategies to prevent homocoupling?

A4: Several strategies can be employed to minimize or prevent homocoupling:

  • Run the reaction under a strictly inert atmosphere: Rigorous exclusion of oxygen is crucial to suppress the oxidative Glaser coupling. This can be achieved using Schlenk techniques or a glovebox.

  • Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guides

Issue 1: Predominant formation of homocoupled diyne product.
Possible Cause Troubleshooting Step
Oxygen contamination Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas. All reaction manipulations should be performed under a positive pressure of high-purity argon or nitrogen.
Copper-catalyzed homocoupling Switch to a copper-free Sonogashira protocol. This is often the most effective way to eliminate Glaser coupling.
Suboptimal catalyst/ligand system Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and phosphine ligands. For electron-deficient substrates like this compound, bulky and electron-rich ligands such as XPhos, SPhos, or P(t-Bu)₃ can be beneficial in promoting the desired cross-coupling over homocoupling.[4]
Inappropriate base The choice of base is critical. While amine bases like triethylamine or diisopropylamine are common, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective in copper-free systems and may reduce homocoupling.
High alkyne concentration Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the alkyne, disfavoring the second-order homocoupling reaction.
Issue 2: Low yield of the desired cross-coupled product and significant recovery of starting material.
Possible Cause Troubleshooting Step
Inactive catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is efficient. Consider using a fresh batch of catalyst. The formation of palladium black is an indicator of catalyst decomposition.
Insufficiently reactive C-Br bond For the less reactive C2 and C6 positions of this compound, more forcing conditions may be necessary. This can include higher reaction temperatures, a more active catalyst system (e.g., using a more electron-rich and bulky ligand), or a stronger base.
Poor solvent choice The solvent can significantly impact the reaction. Common solvents for Sonogashira reactions include THF, DMF, toluene, and acetonitrile. The optimal solvent may depend on the specific substrates and other reaction conditions. For example, THF has been anecdotally reported to sometimes promote the formation of palladium black.[5]
Incorrect stoichiometry Carefully check the molar ratios of the this compound, alkyne, palladium catalyst, and base. An excess of the alkyne is often used, but a very large excess might increase homocoupling.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of Sonogashira coupling products with bromopyridine derivatives. While specific data for this compound is limited in comparative studies, these examples with related substrates provide valuable insights for optimization.

Aryl Halide Catalyst System Base Solvent Temp. (°C) Yield (%) Notes
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96Optimization of conditions for a range of terminal alkynes.[6]
2,6-DibromopyridinePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRTModerateCopper-free conditions.[1]
Aryl Bromides[DTBNpP]Pd(crotyl)ClTMPDMSORTup to 97Air-stable, monoligated precatalyst for copper-free Sonogashira.
Aryl BromidesPd(OAc)₂ / P(t-Bu)₃K₂CO₃Toluene100HighCopper-free conditions with a bulky, electron-rich ligand.
Heteroaryl HalidesNanosized MCM-41 Anchored Pd Bipyridyl Complex / CuI / PPh₃Et₃NEt₃N50-100HighRecyclable heterogeneous catalyst system.[7]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound (General Procedure)

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Phosphine ligand (if not using a pre-formed catalyst complex, e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, 10 mL) to the flask.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol for mono-alkynylation) to the reaction mixture. For di- or tri-alkynylation, the stoichiometry of the alkyne and base should be adjusted accordingly. For problematic homocoupling, the alkyne can be added slowly via a syringe pump.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the C-Br position and the alkyne) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Catalytic Cycle and Competing Homocoupling Pathway

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle cluster_homocoupling Glaser Homocoupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Cu(I), Base R-C≡C-C≡C-R R-C≡C-C≡C-R Cu-C≡CR->R-C≡C-C≡C-R O₂ (Oxidative Dimerization)

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting Workflow for Homocoupling in Sonogashira Reactions

Troubleshooting_Workflow start Significant Homocoupling Observed inert_atm Is the reaction under a strictly inert atmosphere? start->inert_atm degas Thoroughly degas all solvents and reagents. Use Schlenk line or glovebox. inert_atm->degas No copper_free Switch to a copper-free protocol. inert_atm->copper_free Yes degas->inert_atm optimize Optimize reaction parameters: - Catalyst and Ligand - Base - Solvent - Temperature copper_free->optimize slow_addition Implement slow addition of the alkyne. optimize->slow_addition end Homocoupling Minimized slow_addition->end

Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.

Logical Relationship of Preventative Measures

Preventative_Measures Homocoupling Alkyne Homocoupling (Glaser Coupling) Cause1 Oxygen Presence Homocoupling->Cause1 Cause2 Copper(I) Co-catalyst Homocoupling->Cause2 Solution3 Optimized Ligand/Base Homocoupling->Solution3 Reduces rate Solution4 Slow Alkyne Addition Homocoupling->Solution4 Reduces rate Solution1 Inert Atmosphere (Ar or N₂) Cause1->Solution1 Solution2 Copper-Free Conditions Cause2->Solution2

Caption: Logical relationship between causes and preventative measures for homocoupling.

References

Technical Support Center: Optimization of Base and Solvent for 2,4,6-Tribromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Tribromopyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on the critical choice of base and solvent for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of bases and solvents for key reactions involving this compound.

Suzuki-Miyaura Coupling

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point for the Suzuki-Miyaura coupling of bromopyridines involves a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1][2] For the base and solvent, a combination of an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system such as 1,4-dioxane/water or toluene/water is often effective.[3][4]

Q2: My substrate has a base-sensitive functional group. Which base should I use for a Suzuki reaction?

A2: For substrates with base-labile functionalities, it is crucial to use milder bases to prevent degradation.[5] Anhydrous powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices as they are generally less harsh than strong bases like sodium hydroxide or potassium tert-butoxide.[5][6] Cesium carbonate (Cs₂CO₃) can also be a good, albeit more expensive, option that often provides higher yields.[4]

Q3: How does the choice of solvent affect the outcome of a Suzuki-Miyaura coupling?

A3: The solvent system is critical for ensuring that all reaction components are sufficiently soluble.[7] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[8] The ratio of the organic solvent to water may need to be optimized to achieve the best results.[8] For sensitive substrates prone to protodeboronation, using anhydrous solvents is recommended.[2][8]

Sonogashira Coupling

Q4: I am observing significant formation of a homocoupled alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[9] The most effective way to eliminate this byproduct is to switch to copper-free conditions.[9] This may require using a more active palladium catalyst or specific ligands.[10] Additionally, ensure all solvents and reagents are thoroughly degassed to remove oxygen.[9]

Q5: Which base and solvent combination is recommended for a Sonogashira coupling with this compound?

A5: A common and effective system for Sonogashira reactions is an amine base, such as triethylamine (Et₃N), in a polar aprotic solvent like DMF.[11] However, screening different combinations can be beneficial. Polar aprotic solvents like THF, DMF, and DMSO have shown good results.[10] A variety of organic and inorganic bases can also be effective; sterically hindered amines and bases like sodium acetate have been successful in specific systems.[10]

Buchwald-Hartwig Amination

Q6: What is the role of the base in a Buchwald-Hartwig amination, and how do I choose the right one?

A6: The base in a Buchwald-Hartwig amination is crucial for the deprotonation of the amine, which allows it to coordinate to the palladium center.[12][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) typically lead to faster reaction rates.[14][15] However, if your substrate contains sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended to avoid side reactions, though this may require higher temperatures or longer reaction times.[15]

Q7: Which solvents are suitable for Buchwald-Hartwig amination reactions?

A7: Anhydrous, non-protic solvents are generally used for Buchwald-Hartwig aminations to avoid unwanted side reactions.[8] Toluene and 1,4-dioxane are common and effective choices.[15] Other solvents like THF or DMF can also be used, but it is essential to ensure they are thoroughly degassed and dry.[8][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Catalyst System The pyridine nitrogen can inhibit the palladium catalyst.[2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1][2] Consider using a fresh batch of catalyst or a more active pre-catalyst.[1][6]
Inappropriate Base Strength or Solubility For Suzuki reactions, a weak base may not efficiently generate the borate anion.[5] For Buchwald-Hartwig, a weak base can slow the reaction.[15] Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[6][15] Ensure the base is finely powdered and dry, as its physical state affects reactivity.[6]
Poor Solvent Choice Reagents may not be fully soluble, leading to a slow or incomplete reaction.[1] Screen alternative solvents or adjust the co-solvent ratio (e.g., dioxane/water) to improve solubility.[8][15] Ensure solvents are anhydrous and properly degassed.[6]
Insufficient Reaction Temperature Many cross-coupling reactions involving bromopyridines require heating to proceed at a reasonable rate, typically between 80-110 °C.[7][14] Cautiously increase the temperature in 10 °C increments.[15]
Issue 2: Formation of Side Products
Potential CauseRecommended Solution
Protodeboronation (Suzuki) The boronic acid is replaced by a hydrogen atom, a common issue with aqueous bases and heteroaryl boronic acids.[5][8] Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[2][8] Switch to anhydrous reaction conditions.[8]
Homocoupling (Suzuki & Sonogashira) The undesired coupling of two boronic acid molecules (Suzuki) or two terminal alkynes (Sonogashira).[5][9] This is often promoted by oxygen.[8][9] Rigorously degas all solvents and reagents.[6] For Sonogashira, consider using copper-free conditions to prevent Glaser coupling.[9]
Hydrodehalogenation The bromine atom is replaced by a hydrogen atom.[15] This can be exacerbated by high temperatures or certain bases. Try lowering the reaction temperature or screening different, milder bases (e.g., Cs₂CO₃).[15]

Data on Base and Solvent Effects

The following tables summarize the general effects of different bases and solvents on common cross-coupling reactions. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Optimization
BaseSolvent SystemGeneral Outcome
K₂CO₃Toluene/H₂O, Dioxane/H₂OA common and cost-effective choice, providing moderate to high yields.[4]
K₃PO₄Toluene, Dioxane (anhydrous)Often required for difficult couplings and base-sensitive substrates; generally provides good yields.[5][6]
Cs₂CO₃Dioxane, TolueneOften provides higher to excellent yields but is more expensive.[4]
NaOtBuToluene, DioxaneA strong base that can be effective but may cause degradation of sensitive substrates.[16]
Table 2: Sonogashira Coupling Optimization
BaseSolventGeneral Outcome
Et₃NDMF, THFA standard choice, often providing good yields, particularly with a copper co-catalyst.[11]
DABCODMSO, THFCan provide excellent yields in copper-free systems. DMSO is often a superior solvent in these cases.[10]
K₂CO₃, Cs₂CO₃DMF, AcetonitrileInorganic bases can be effective and may help suppress certain side reactions.
t-BuNH₂DMSOSterically hindered amines can lead to high yields in some systems.[10]
Table 3: Buchwald-Hartwig Amination Optimization
BaseSolventGeneral Outcome
NaOtBuToluene, DioxaneStrong, non-nucleophilic base that generally results in faster reaction rates.[14][15]
K₃PO₄Toluene, DioxaneA weaker base suitable for substrates with sensitive functional groups.[15]
Cs₂CO₃Toluene, DioxaneA mild and effective base for sensitive substrates, often requiring higher temperatures.[15]
K₂CO₃Water (aqueous media)Can be used in specific copper-catalyzed systems under microwave irradiation.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).[3][5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography.[5]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%) for traditional conditions. For copper-free conditions, omit the CuI salt.[10][11]

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).[11]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.[8]

  • Reaction: Heat the reaction mixture (typically 50-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[8]

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water or ammonium chloride solution to remove the amine base and copper salts. Dry the organic layer and concentrate.[8]

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.[14]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv.).[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[14]

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[14]

Visualizations

G start Define Reaction: Substrate, Coupling Partner, Desired Product reagent_prep Prepare Reagents: Dry Solvents, Degas, Weigh Solids start->reagent_prep setup Assemble Reaction under Inert Atmosphere reagent_prep->setup heat Heat to Desired Temperature setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting start Low or No Yield? q_inert Is atmosphere truly inert? start->q_inert Yes s_inert Improve Degassing: Sparge with Argon, Use Freeze-Pump-Thaw q_inert->s_inert No q_temp Is temperature optimal? q_inert->q_temp Yes s_inert->q_temp s_temp Increase Temperature Incrementally q_temp->s_temp No q_base Is the base appropriate? q_temp->q_base Yes s_temp->q_base s_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) q_base->s_base No q_ligand Is the ligand effective? q_base->q_ligand Yes s_base->q_ligand s_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) q_ligand->s_ligand No end Re-evaluate Substrate Stability q_ligand->end Yes s_ligand->end SequentialFunctionalization start This compound mono_sub Mono-substituted Product start->mono_sub 1. Control Stoichiometry (1.0-1.2 eq. Partner) 2. Lower Temperature di_sub Di-substituted Product mono_sub->di_sub 1. Add 2nd Partner (>1.0 eq.) 2. Increase Temperature tri_sub Tri-substituted Product di_sub->tri_sub 1. Add 3rd Partner (>1.0 eq.) 2. Harsher Conditions

References

identifying byproducts in the synthesis of 2,4,6-trisubstituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,4,6-trisubstituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2,4,6-trisubstituted pyridines and what are their general advantages and disadvantages regarding byproducts?

A1: The three most common methods are the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses.

  • Hantzsch Pyridine Synthesis: This method involves a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. While versatile, it requires a subsequent oxidation step to form the pyridine ring, which can sometimes lead to byproducts if not complete.[1][2] Under certain conditions, unexpected side products may also form.[3]

  • Kröhnke Pyridine Synthesis: This synthesis reacts an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound. A key advantage is that it does not require a final oxidation step, and the primary byproducts are typically just water and pyridine, simplifying purification.[4] However, incomplete cyclization can lead to stable intermediates as byproducts.

  • Guareschi-Thorpe Pyridine Synthesis: This method condenses cyanoacetic ester with an acetoacetic ester in the presence of ammonia. Modern variations of this synthesis are often considered "greener" and can produce high yields of the desired product with minimal side reactions, as the product often precipitates from the reaction mixture.[5][6]

Q2: I am observing a product with a different mass spectrum than my expected 2,4,6-trisubstituted pyridine. What could it be?

A2: Depending on the synthesis method, several byproducts could be the cause:

  • Hantzsch Synthesis: You may have isolated the 1,4-dihydropyridine intermediate if the final oxidation step was incomplete. This intermediate will have a molecular weight two units higher than the desired pyridine. In some cases, particularly with ortho-substituted benzaldehydes, a cyclized pyran derivative can form as a significant byproduct.[3]

  • Kröhnke Synthesis: An intermediate 1,5-dicarbonyl compound may be present if the cyclization with ammonia is not complete. This will have a molecular weight corresponding to the sum of your α,β-unsaturated carbonyl and the deprotonated α-pyridinium methyl ketone.

  • General: Self-condensation of your starting materials, especially α,β-unsaturated ketones, can lead to polymeric materials or other unexpected side products.

Q3: How can I best identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): Useful for initial assessment of the reaction progress and to identify the number of components in the mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weights of the different components, which is crucial for preliminary identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile byproducts and to confirm molecular weights.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Spots on TLC in Hantzsch Synthesis

Possible Cause: Incomplete oxidation of the 1,4-dihydropyridine intermediate or formation of a pyran byproduct.

Troubleshooting Steps:

  • Ensure Complete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the pyridine.

    • Verification: Check the mass spectrum of your product; the dihydropyridine will have a mass of (M+2) compared to the desired pyridine.

    • Solution: Ensure you are using a sufficient amount of oxidizing agent (e.g., nitric acid, iodine, or potassium permanganate). Monitor the reaction by TLC until the spot corresponding to the dihydropyridine disappears.[7]

  • Identify and Mitigate Pyran Byproduct Formation: With certain substrates, particularly ortho-substituted benzaldehydes, a competing intramolecular Michael addition can lead to the formation of a stable and often difficult-to-separate 1-amino-2-methoxy-carbonyl-3,5-bis(aryl)-4-oxa-cyclohexan-1-ene byproduct.[3]

    • Identification: This byproduct will have a significantly different NMR spectrum compared to the desired pyridine, lacking the characteristic aromatic pyridine protons. Its mass will be higher than the target pyridine.

    • Solution: Modifying the reaction conditions, such as temperature and the rate of addition of reagents, may disfavor the formation of the pyran. Altering the substitution pattern on the benzaldehyde, if possible, can also prevent this side reaction.

Issue 2: Persistent Impurity in Kröhnke Pyridine Synthesis

Possible Cause: Incomplete cyclization leading to the presence of the 1,5-dicarbonyl intermediate.

Troubleshooting Steps:

  • Promote Complete Cyclization: The final step of the Kröhnke synthesis is the ring-closing condensation with ammonia (from ammonium acetate).

    • Identification: The 1,5-dicarbonyl intermediate will have a distinct NMR spectrum, showing signals for two carbonyl groups and lacking the aromatic pyridine signals. Its molecular weight will be lower than the final product.

    • Solution: Ensure a sufficient excess of ammonium acetate is used. Increasing the reaction temperature or prolonging the reaction time may also drive the cyclization to completion. The choice of solvent can also play a role; glacial acetic acid is often effective.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of 2,4,6-triphenylpyridine using different methods and the effect of reaction conditions on yield.

Table 1: Comparison of Yields for 2,4,6-Triphenylpyridine Synthesis

Synthesis MethodCatalyst/ReagentsSolventTime (h)Yield (%)Reference
Kröhnke-typetrans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate/KOHn-hexane190[8]
Chichibabin-typeCoCl₂·6H₂OSolvent-free492[9]
Hantzsch-type (followed by oxidation)γ-Al₂O₃ nanoparticlesSolvent-free0.25>90 (dihydropyridine)[10]

Table 2: Effect of Catalyst on the Yield of 2,4,6-Triarylpyridines (Chichibabin-type)

CatalystYield (%)
CoCl₂·6H₂O90
FeCl₃82
NiCl₂·6H₂O75
CuCl₂·2H₂O70
CdCl₂·H₂O65
SbCl₃60
SnCl₂·2H₂O55
(Data adapted from[9])

Experimental Protocols

Detailed Protocol for Hantzsch Pyridine Synthesis (and subsequent oxidation)

This protocol describes the synthesis of a 1,4-dihydropyridine followed by its aromatization to the corresponding pyridine.

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[11]

  • Stir the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.

Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Dissolve the 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).[11]

  • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, pour the mixture into ice water.

  • Collect the precipitated pyridine product by filtration, wash with water, and recrystallize from ethanol.

Detailed Protocol for Kröhnke Pyridine Synthesis

This protocol describes the synthesis of 2,4,6-triphenylpyridine.

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol). Heat the mixture at 100°C for 2 hours to form the N-phenacylpyridinium iodide salt.[11]

  • After cooling, filter the pyridinium salt and wash it with diethyl ether.

  • In a separate flask, add the dried pyridinium salt to a solution of chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).[11]

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated 2,4,6-triphenylpyridine by filtration and recrystallize from ethanol.

Visualizations

Kröhnke_Byproduct_Formation Start α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl Intermediate 1,5-Dicarbonyl Intermediate Start->Intermediate Michael Addition Product 2,4,6-Trisubstituted Pyridine Intermediate->Product + NH₃ - 2H₂O Byproduct Incomplete Cyclization (Isolated Byproduct) Intermediate->Byproduct Incomplete Reaction

Caption: Byproduct formation in Kröhnke synthesis.

Hantzsch_Byproduct_Formation Reactants Aldehyde + 2x β-Keto Ester + NH₃ DHP 1,4-Dihydropyridine Intermediate Reactants->DHP Condensation Pyran_byproduct Pyran Derivative (Side Product) Reactants->Pyran_byproduct Side Reaction Path Pyridine Desired Pyridine Product DHP->Pyridine Oxidation DHP_byproduct Incomplete Oxidation (Byproduct) DHP->DHP_byproduct

Caption: Byproduct pathways in Hantzsch synthesis.

Experimental_Workflow Reaction Pyridine Synthesis (Hantzsch, Kröhnke, etc.) Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Crude Product Mixture Workup->Crude TLC_MS Analysis (TLC, LC-MS) Crude->TLC_MS Purification Purification (Column Chromatography, Recrystallization) TLC_MS->Purification Pure_Product Pure 2,4,6-Trisubstituted Pyridine Purification->Pure_Product Byproducts Isolated Byproducts Purification->Byproducts Characterization Byproduct Characterization (NMR, MS) Byproducts->Characterization

Caption: General experimental workflow for synthesis and byproduct analysis.

References

Technical Support Center: Regioselective Functionalization of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of 2,4,6-tribromopyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the bromine atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: Based on studies of similarly structured polyhalogenated heterocycles, the general order of reactivity for the bromine atoms in this compound under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) is predicted to be C4 > C2 > C6.[1][2] The electron-deficient nature of the pyridine ring makes the C4 position most susceptible to oxidative addition, followed by the C2 and C6 positions adjacent to the nitrogen atom. However, this selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[3][4]

Q2: Can I achieve selective mono-functionalization of this compound?

A2: Yes, selective mono-functionalization is achievable by carefully controlling the reaction conditions. By using a stoichiometric amount of the coupling partner and carefully selecting the catalyst and ligands, it is possible to preferentially react at the most reactive C4 position. For dihalopyridines, ligand choice and catalyst-to-ligand ratio have been shown to be critical in controlling regioselectivity between the C2 and C4 positions, a principle that can be applied here.[3][4]

Q3: What are the common challenges in forming a Grignard reagent from this compound?

A3: The formation of Grignard reagents from bromopyridines can be challenging.[5][6] Common issues include:

  • Wurtz-type homocoupling: This leads to the formation of bipyridyl side products.

  • Difficulty in initiation: Activation of magnesium is often necessary.

  • Instability of the Grignard reagent: Pyridyl Grignard reagents can be unstable, especially at higher temperatures.

  • Halogen-metal exchange with other bromine atoms: This can lead to a mixture of Grignard reagents.

Q4: Is it possible to perform a selective lithiation on this compound?

A4: Selective lithiation via halogen-metal exchange is a potential strategy. However, with three bromine atoms, achieving high regioselectivity can be difficult. The reaction is typically performed at very low temperatures (e.g., -78 °C) with an organolithium reagent like n-butyllithium. The most acidic proton or the most labile bromine will react first. For bromopyridines, bromine-lithium exchange is generally faster than deprotonation. The C4-Br bond is expected to be the most reactive site for this exchange.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Issue 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper degassing of solvents and reaction vessel to avoid catalyst deactivation.
Inappropriate Ligand The choice of ligand is crucial for stabilizing the catalyst and promoting the reaction. For Suzuki-Miyaura, phosphine-based ligands like PPh₃ or more electron-rich and bulky ligands can be effective.[1][4] For Buchwald-Hartwig amination, specialized biarylphosphine ligands (e.g., XPhos, SPhos) are often required.[7][8][9][10][11]
Incorrect Base The strength and solubility of the base are critical. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][12] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[7][9]
Low Reaction Temperature While some cross-coupling reactions can proceed at room temperature, reactions involving less reactive halides may require heating.[12][13] Monitor the reaction temperature and consider increasing it if the reaction is sluggish.

Issue 2: Poor Regioselectivity or Formation of Multiple Products

Possible Cause Troubleshooting Step
Reaction Conditions Favoring Multiple Reactivities To favor mono-substitution at the C4 position, use a slight excess of this compound relative to the nucleophile. Lowering the reaction temperature and using a less active catalyst system can also enhance selectivity.
Ligand Effects For dihalopyridines, the ligand-to-palladium ratio can influence regioselectivity.[3] Experiment with different ligands and ratios to optimize for the desired isomer. Sterically hindered ligands can sometimes direct the reaction to a different position.
Isomerization In some cases, product isomerization can occur under the reaction conditions. Analyze the reaction mixture at different time points to check for this possibility.

Issue 3: Formation of Homocoupling Side Products

Possible Cause Troubleshooting Step
Oxidative Homocoupling of Boronic Acids (Suzuki-Miyaura) Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.
Glaser Coupling of Alkynes (Sonogashira) The presence of copper(I) can promote the homocoupling of terminal alkynes.[13][14][15] Consider using a copper-free Sonogashira protocol. If copper is necessary, use it in catalytic amounts and ensure rigorous exclusion of oxygen.
Organometallic Reactions (Grignard and Lithiation)

Issue 1: Failure to Form the Organometallic Reagent

Possible Cause Troubleshooting Step
Inactive Magnesium (Grignard) Use freshly crushed or sublimed magnesium turnings. Activation with iodine, 1,2-dibromoethane, or sonication can be beneficial.[16]
Presence of Water or Other Protic Impurities Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low Temperature (Lithiation) Bromine-lithium exchange is typically very fast, even at low temperatures. Ensure the organolithium reagent is added slowly to a cold (-78 °C) solution of the substrate.

Issue 2: Low Yield of the Desired Product after Quenching with an Electrophile

Possible Cause Troubleshooting Step
Side Reactions of the Organometallic Reagent As mentioned, Wurtz-type coupling is a common side reaction in Grignard formation.[5] Using an excess of magnesium and dilute conditions can sometimes mitigate this. For lithiated species, reaction with the solvent (e.g., THF) can occur if the temperature is allowed to rise.
Poor Reactivity of the Electrophile Ensure the electrophile is sufficiently reactive. For less reactive electrophiles, transmetalation to a more reactive organometallic species (e.g., organocuprate) may be necessary.

Experimental Protocols (as Starting Points)

The following are generalized protocols based on analogous systems and should be optimized for this compound.

Selective C4-Suzuki-Miyaura Coupling

This protocol is adapted from the selective functionalization of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[12]

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (0.9 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the mixture with stirring (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

A general protocol for Sonogashira coupling is as follows.[13][14][15]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

Reaction TypePredicted Major Mono-substitution ProductPredicted Order of ReactivityKey Influencing Factors
Suzuki-Miyaura4-substituted-2,6-dibromopyridineC4 > C2 > C6Catalyst, ligand, base, temperature[1][2][3]
Sonogashira4-substituted-2,6-dibromopyridineC4 > C2 > C6 (inferred)Catalyst system (with or without copper), base[13][15]
Buchwald-Hartwig4-substituted-2,6-dibromopyridineC4 > C2 > C6 (inferred)Ligand choice is critical, base[7][9]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Regioselective Functionalization cluster_products Mono-functionalized Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald grignard Grignard Formation start->grignard lithiation Lithiation start->lithiation prod_c4 4-Substituted-2,6-dibromopyridine suzuki->prod_c4 Major Product prod_c2 2-Substituted-4,6-dibromopyridine suzuki->prod_c2 Minor Product sonogashira->prod_c4 Predicted Major buchwald->prod_c4 Predicted Major grignard->prod_c4 Via C4-Grignard lithiation->prod_c4 Via C4-Lithiation

Caption: General workflow for the regioselective functionalization of this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solution Potential Solutions start Low/No Product in Cross-Coupling check_catalyst Check Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand start->check_ligand check_base Verify Base Strength/Solubility start->check_base check_temp Optimize Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere sol_catalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->sol_catalyst sol_ligand Screen Different Ligands check_ligand->sol_ligand sol_base Test Alternative Bases check_base->sol_base sol_temp Increase Temperature check_temp->sol_temp sol_atmosphere Improve Degassing check_atmosphere->sol_atmosphere

References

purification strategies to remove catalyst from 2,4,6-Tribromopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4,6-Tribromopyridine, with a focus on the removal of residual catalysts from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove metal catalysts from reactions involving this compound?

The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can act as a strong ligand, coordinating with the transition metal center (commonly palladium or copper) of the catalyst.[1] This coordination can form stable, soluble metal complexes that are difficult to separate from the product, a phenomenon often referred to as the "2-pyridyl problem".[1][3]

Q2: What are the common catalysts used in reactions that produce or utilize this compound that may require removal?

While the direct synthesis of this compound is typically a bromination reaction, it is often used as a building block in cross-coupling reactions. Catalysts that would need to be removed from such subsequent reactions include:

  • Palladium-based catalysts: Widely used in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[4][5]

  • Copper-based catalysts: Used in reactions like Sonogashira couplings and Ullmann condensations.[6][7]

  • Cobalt and Iron-based catalysts: Employed in some modern, cost-effective cross-coupling and pyridine synthesis methods.[8][9]

Q3: What are the general strategies for removing residual metal catalysts?

Several common techniques are employed, and the choice often depends on whether the catalyst is homogeneous (dissolved) or heterogeneous (solid).[10]

  • Filtration: Primarily effective for heterogeneous catalysts like Palladium on carbon (Pd/C).[10][11] Often a pad of Celite® is used to trap fine particles.[11][12]

  • Adsorption: Using materials with a high surface area, such as activated carbon, to adsorb dissolved metal species.[10]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups (e.g., thiols, amines) that selectively bind to the metal, allowing it to be filtered off.[10][12]

  • Chromatography: Column chromatography is a highly effective method for separating the desired compound from both the catalyst and other impurities.[10][11]

  • Crystallization/Recrystallization: An effective final purification step that can significantly reduce catalyst levels by excluding impurities from the crystal lattice.[10][13]

  • Liquid-Liquid Extraction: Washing the organic solution with an aqueous phase, sometimes containing chelating agents like EDTA or dilute acids, to pull the metal salts into the aqueous layer.[11][14]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities.[4][10] For palladium, a common catalyst, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance.[10] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[10]

Troubleshooting Guide

Problem: My final product has a persistent dark color (gray, black, or brown) even after initial workup.

  • Possible Cause: This is a strong indication of residual metal catalyst, particularly palladium (often black) or copper species. Homogeneous catalysts can remain dissolved, while heterogeneous catalysts may have formed fine colloidal particles that are difficult to remove by simple filtration.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon. This is often effective at adsorbing colored impurities and residual metal complexes.[10]

    • Scavenging: If a specific metal is suspected (e.g., palladium), use a targeted metal scavenger. Thiol-based scavengers are very effective for palladium.[10][12]

    • Filtration through Celite®: If you suspect fine particulates, dissolve the product and filter the solution through a dense pad of Celite®.[11]

Problem: I used a heterogeneous catalyst (e.g., Pd/C) and filtered it, but my product analysis (e.g., ICP-OES) still shows high metal content.

  • Possible Cause: Leaching of the metal from the solid support into the reaction mixture can occur. The filtration may also not have been sufficient to remove very fine catalyst particles.

  • Solution:

    • Re-filter through Celite® or a Membrane Filter: Pass the solution of your product through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[11] For very fine particles, a syringe filter with a low micron rating (e.g., 0.45 µm) may be necessary.

    • Adsorption/Scavenging: Treat the filtrate with activated carbon or a metal scavenger to remove the now-dissolved (leached) metal species.[10]

Problem: My purification by column chromatography resulted in significant product loss and/or streaking on the column.

  • Possible Cause: this compound is a relatively polar and basic compound. The pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor separation and tailing. The residual catalyst may also be binding to both the product and the silica.

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel by eluting the column with your solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before loading your sample. This neutralizes the acidic sites on the silica.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina for the chromatography, which can be more suitable for basic compounds like pyridines.[15]

    • Use an Alternative Purification Method: If chromatography is problematic, attempt purification via recrystallization, which can be highly effective for crystalline solids like this compound.[13]

Problem: The use of an aqueous acid wash to remove the catalyst caused my product to move into the aqueous layer.

  • Possible Cause: The pyridine nitrogen is basic and will be protonated by the acid, forming a water-soluble pyridinium salt. This is a common method for removing pyridine itself, but it will also remove your desired product.[16][17]

  • Solution:

    • Avoid Strong Acids: Do not use acidic washes if your target compound is a pyridine derivative.

    • Use a Non-Acidic Aqueous Wash: A wash with an aqueous solution of a chelating agent like EDTA can sometimes remove metal ions without protonating the pyridine ring.

    • Employ Copper Sulfate Wash: A wash with a 10-15% aqueous copper(II) sulfate solution can be effective. Pyridine coordinates with the copper, forming a complex that is extracted into the aqueous layer.[16][17] This method is useful for acid-sensitive compounds.[16]

Data Presentation

Table 1: Comparison of Common Catalyst Removal Strategies
Purification MethodTarget Catalyst TypeTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite® Pad) Heterogeneous (e.g., Pd/C)Moderate to HighSimple, fast, and inexpensive for removing bulk solid catalysts.[11][12]Ineffective for dissolved or colloidal metal species; risk of filter clogging.[11]
Adsorption (Activated Carbon) Homogeneous & HeterogeneousModerate to HighBroad applicability for many metals; effective for colored impurities.[10]Can sometimes adsorb the product, leading to yield loss; fine particles can be hard to filter.[10]
Metal Scavengers (e.g., Thiol-Silica) Homogeneous (esp. Palladium)Very High (>95%)High selectivity for specific metals; leads to very low residual levels (ppm).[10][12]Can be expensive; requires optimization of equivalents, time, and temperature.[10]
Column Chromatography Homogeneous & HeterogeneousVery HighHighly effective for separating multiple components; provides very pure product.[10][11]Can be time-consuming and solvent-intensive; potential for product loss on the column.[11]
Recrystallization Homogeneous & HeterogeneousHighExcellent for final purification of crystalline solids; can significantly improve purity.[10][13]Yield can be low if the product is highly soluble in the mother liquor; requires finding a suitable solvent system.[13]
Aqueous Extraction (e.g., CuSO₄) HomogeneousModerateGood for removing pyridine-complexed metals without using acid.[16][17]Risk of emulsion formation; may require multiple washes for high efficiency.[16]

Experimental Protocols

Protocol 1: Removal of Homogeneous Palladium Catalyst using a Thiol-Based Scavenger

This protocol describes a general batch method for removing dissolved palladium species.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF) to a moderate concentration.

  • Scavenger Addition: Add a solid-supported thiol scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Agitation: Stir the mixture at a suitable temperature, typically between 25-60 °C. The required time can range from 1 to 18 hours; monitor the removal by taking small aliquots for analysis if possible.[10]

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to completely remove the solid scavenger.[10]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10]

Protocol 2: Purification via Activated Carbon Treatment

This method is effective for removing colored impurities and various metal residues.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Carbon Addition: Add activated carbon to the solution. A general guideline is 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[10] Be aware that prolonged heating can sometimes cause product degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles.[10] This step is critical as carbon fines can be difficult to remove otherwise.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Protocol 3: General Recrystallization Procedure

This protocol aims to obtain high-purity crystalline this compound.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Polar solvents like ethanol or methanol, or mixed systems like ethanol/water, may be suitable.[13]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of boiling solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst particles) are visible, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, the flask can be insulated.[13][18]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the precipitation of the product.[13]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Caption: General workflow for purification and catalyst removal.

Caption: Decision tree for selecting a catalyst removal method.

G pd_node Pd(0)Ln inactive_node Inactive Complex pd_node->inactive_node Coordination by Pyridine N Atom cycle_node Catalytic Cycle pd_node->cycle_node Active Catalyst pyridine_node Pyridine Substrate pyridine_node->inactive_node inactive_node->cycle_node Inhibition product_node Product cycle_node->product_node Desired Reaction

Caption: Inhibition of a palladium catalyst by pyridine coordination.

References

managing exothermic reactions in 2,4,6-Tribromopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromopyridine. The information provided is intended to assist in managing the potential exothermic nature of the reaction and to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic reaction?

A1: Yes, the bromination of pyridine and its derivatives is an electrophilic aromatic substitution reaction that is generally exothermic. The reaction involves the release of heat, and without proper control, this can lead to a rapid increase in temperature. A runaway reaction is a primary hazard, potentially causing a rapid increase in pressure and temperature within the reaction vessel.

Q2: What are the main safety concerns associated with this synthesis?

A2: The primary safety concerns are the management of the exothermic reaction to prevent a runaway scenario and the handling of hazardous materials. Bromine is a toxic and highly corrosive substance.[1] Pyridine is a flammable liquid and is harmful if inhaled or absorbed through the skin.[2][3][4][5] this compound itself is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: What are the initial indicators of a potential runaway reaction?

A3: Early warning signs include a sudden, uncontrolled increase in the internal temperature of the reaction, a noticeable increase in the rate of off-gassing, a change in the color or viscosity of the reaction mixture, and a rise in pressure within the reaction vessel.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the common byproducts in this synthesis, and how can they be minimized?

A5: Common byproducts can include under-brominated species (mono- and di-brominated pyridines) and over-brominated or rearranged products. The formation of these byproducts can be minimized by careful control of the reaction temperature, slow and controlled addition of the brominating agent, and precise stoichiometric ratios of the reactants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Addition of brominating agent is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring leading to localized "hot spots".1. Immediately stop the addition of the brominating agent.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).3. Ensure vigorous and efficient stirring.4. If necessary, have a quenching agent (e.g., sodium thiosulfate solution) ready for emergency use.
Low or no product yield 1. Reaction temperature is too low.2. Insufficient amount of brominating agent.3. Deactivation of the catalyst (if used).1. Gradually and carefully increase the reaction temperature while monitoring for any exotherm.2. Ensure the stoichiometry of the brominating agent is correct.3. If a catalyst is used, ensure it is fresh and active.
Formation of multiple products (low selectivity) 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.1. Lower the reaction temperature to improve selectivity.2. Carefully control the molar ratio of the brominating agent to the pyridine starting material.
Incomplete reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Extend the reaction time and continue monitoring by TLC or GC.2. Cautiously increase the reaction temperature.
Product difficult to purify 1. Presence of unreacted starting materials or byproducts.1. Optimize the reaction conditions to maximize the conversion of starting material and minimize byproduct formation.2. Employ appropriate purification techniques such as recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Pyridine (or a suitable pyridine derivative)

  • Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)

  • Sulfuric acid (H₂SO₄) or another suitable catalyst/solvent

  • Inert solvent (e.g., carbon tetrachloride, if not using sulfuric acid as the solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap to capture any evolved HBr.

  • In a fume hood, charge the flask with pyridine and the chosen solvent/catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice-salt bath or a cryocooler.

  • Slowly add the bromine dropwise from the dropping funnel to the stirred reaction mixture. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the desired temperature and prevent a significant exotherm.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified period, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the red-orange color of the bromine disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on how reaction parameters can affect the yield and purity of this compound. Actual results may vary.

Entry Temperature (°C) Bromine (equivalents) Reaction Time (h) Yield (%) Purity (%)
10-53.147595
225 (Room Temp)3.146088 (with byproducts)
30-52.8455 (incomplete)92
4503.126585 (with byproducts)

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions start Start Synthesis setup Assemble Reaction Apparatus (Flask, Condenser, Dropping Funnel, Thermometer) start->setup cool Cool Reaction Mixture (e.g., 0-5 °C) setup->cool add_reagent Slow, Dropwise Addition of Brominating Agent cool->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Addition temp_stable->continue_addition Yes adjust_cooling Adjust Cooling/ Slow Addition Rate temp_stable->adjust_cooling No reaction_complete Monitor Reaction Progress (TLC/GC) continue_addition->reaction_complete adjust_cooling->monitor_temp workup Quench, Neutralize, Extract, and Purify reaction_complete->workup end Obtain Pure Product workup->end

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues start Problem Encountered issue_type Identify Issue Type start->issue_type runaway Runaway Reaction issue_type->runaway Temp Spike low_yield Low Yield issue_type->low_yield Poor Conversion low_purity Low Purity issue_type->low_purity Multiple Spots on TLC stop_addition Stop Reagent Addition runaway->stop_addition check_temp Check Temperature low_yield->check_temp check_reagents Check Reagent Stoichiometry low_yield->check_reagents check_time Check Reaction Time low_yield->check_time optimize_temp Optimize Temperature low_purity->optimize_temp optimize_stoichiometry Optimize Stoichiometry low_purity->optimize_stoichiometry purification Improve Purification Method low_purity->purification increase_cooling Increase Cooling stop_addition->increase_cooling prepare_quench Prepare to Quench increase_cooling->prepare_quench check_temp->optimize_temp check_reagents->optimize_stoichiometry

Caption: Troubleshooting logic for synthesis issues.

References

Navigating the Challenges of Polyhalogenated Pyridine Chemistry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, polyhalogenated pyridines are indispensable building blocks. However, their synthesis and functionalization are fraught with challenges, from controlling regioselectivity to achieving efficient cross-couplings and purifications. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate these common pitfalls.

Section 1: Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions are fundamental to functionalizing polyhalogenated pyridines, yet they are often plagued by issues of low yield, poor selectivity, and catalyst deactivation. This section addresses common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: Why is my Suzuki-Miyaura coupling of a 2-chloropyridine derivative failing or giving low yields?

A1: Low yields in Suzuki couplings with 2-chloropyridines are a frequent issue. The primary causes include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and stalling the catalytic cycle.[1]

  • High C-Cl Bond Strength: The carbon-chlorine bond at the 2-position is stronger than C-Br or C-I bonds, making the initial oxidative addition step, which is often rate-limiting, more difficult.

  • Protodeboronation: Pyridylboronic acids are prone to this side reaction where the boronic acid group is replaced by a hydrogen, especially in the presence of aqueous bases.

Q2: How can I improve the yield of my Buchwald-Hartwig amination with a polychloropyridine?

A2: Low yields in Buchwald-Hartwig aminations of polychloropyridines can often be attributed to catalyst inhibition or unfavorable reaction kinetics. To improve yields:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the reductive elimination step and stabilize the active catalyst.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.

Q3: My Sonogashira coupling on a dihalopyridine is not regioselective. How can I control which position reacts?

A3: Regioselectivity in Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). To achieve high regioselectivity:

  • Substrate Design: Start with a dihalopyridine containing two different halogens (e.g., 2-chloro-5-iodopyridine). The coupling will preferentially occur at the more reactive C-I bond.

  • Reaction Conditions: By carefully controlling the temperature and reaction time, you can favor mono-alkynylation at the more reactive site.

Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling of a polyhalogenated pyridine, follow this troubleshooting workflow to diagnose and solve the issue.

G start Low Yield in Suzuki Coupling check_reagents Are all reagents pure and degassed? start->check_reagents check_catalyst Is the catalyst system appropriate? check_reagents->check_catalyst Yes reagents_no Purify reagents and thoroughly degas solvent. check_reagents->reagents_no No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_no Consider a more active catalyst system (e.g., Pd(OAc)₂/SPhos). check_catalyst->catalyst_no No conditions_no Optimize base, solvent, and temperature. check_conditions->conditions_no No success High Yield Achieved check_conditions->success Yes reagents_no->start catalyst_no->start conditions_no->start

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.

Data Presentation: Comparison of Catalytic Systems for Cross-Coupling

The choice of catalyst, ligand, and base is critical for achieving high yields and desired regioselectivity. The following tables provide a comparison of different catalytic systems for the Suzuki-Miyaura coupling of dichloropyridines.

Table 1: Conditions for C2-Selective Suzuki-Miyaura Arylation of 2,5-Dichloropyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)C2:C5 Ratio
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012Phenylboronic acid~85>95:5
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene110164-Methoxyphenylboronic acid~88>95:5
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (3:1)90243-Tolylboronic acid~75>90:10

Table 2: Conditions for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)C4:C2 Ratio
Pd(PEPPSI)(IPr) (3)IPrK₂CO₃ (2)Dioxane8024Phenylboronic acid8510.4:1
Pd₂(dba)₃ (1.5)tBuXPhos (3)K₃PO₄ (2)Toluene100184-Methylphenylboronic acid78>20:1

Section 2: Navigating Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for creating nucleophilic pyridine species, but it is often accompanied by side reactions and regioselectivity issues.

Frequently Asked Questions (FAQs): Metal-Halogen Exchange

Q1: My lithium-halogen exchange on a dibromopyridine is not regioselective. How can I control which bromine is exchanged?

A1: Regioselectivity in lithium-halogen exchange is influenced by both electronic and steric factors, as well as the ability of nearby functional groups to direct the lithiation. To control the regioselectivity:

  • Temperature: These reactions are typically performed at very low temperatures (-78 °C or lower) to minimize side reactions and improve selectivity.[2]

  • Directing Groups: The presence of a directing group (e.g., methoxy, amide) can direct the lithiation to an adjacent position.

  • Solvent: Ethereal solvents like THF or diethyl ether are commonly used. However, in some cases, non-ethereal solvents like dichloromethane can offer different selectivity.[2]

Q2: I am observing decomposition of my starting material or product during lithium-halogen exchange. What is the cause and how can I prevent it?

A2: Decomposition can occur if the generated organolithium species is unstable or if it reacts with the solvent or other components in the reaction mixture.

  • Temperature Control: Strict maintenance of low temperatures is critical to prevent the decomposition of the thermally sensitive organolithium intermediate.

  • Reaction Time: The organolithium species should be generated and immediately quenched with an electrophile to minimize decomposition.

  • Choice of Alkyllithium: n-Butyllithium is commonly used, but in some cases, a less nucleophilic alkyllithium like t-butyllithium may be preferable to avoid unwanted addition reactions.

Logical Diagram: Choosing Conditions for Regioselective Lithiation

This diagram outlines the decision-making process for selecting the appropriate conditions for regioselective metal-halogen exchange.

G start Regioselective Lithiation Required directing_group Is a directing group present? start->directing_group steric_hindrance Are the halogen positions sterically differentiated? directing_group->steric_hindrance No use_directing_group Utilize directing group effect at low temperature. directing_group->use_directing_group Yes electronic_effects Are the halogen positions electronically differentiated? steric_hindrance->electronic_effects No use_sterics Exploit steric hindrance to favor exchange at the less hindered site. steric_hindrance->use_sterics Yes use_electronics Exploit electronic effects (e.g., position relative to N) to favor exchange. electronic_effects->use_electronics Yes no_clear_selectivity Expect a mixture of regioisomers. Consider alternative strategy. electronic_effects->no_clear_selectivity No

Caption: Decision tree for achieving regioselective metal-halogen exchange.

Section 3: Purification Pitfalls and Solutions

Purification of polyhalogenated pyridine derivatives can be challenging due to the similar properties of regioisomers and the difficulty of removing residual metal catalysts.

Frequently Asked Questions (FAQs): Purification

Q1: How can I effectively remove residual palladium catalyst from my reaction mixture?

A1: Residual palladium can be difficult to remove, especially with pyridine-containing compounds due to coordination.[3] Effective methods include:

  • Filtration through Celite: A simple first step to remove heterogeneous palladium catalysts.[4]

  • Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.[5]

  • Palladium Scavengers: Thiol-functionalized silica or polymer-based scavengers can be very effective at binding and removing palladium.[3][5]

  • Column Chromatography: While often effective, care must be taken as some palladium complexes can co-elute with the product.

Q2: I am struggling to separate regioisomers of my disubstituted pyridine by column chromatography. What can I do?

A2: Separating regioisomers with similar polarities is a common challenge.

  • Solvent System Optimization: Systematically screen a range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Small amounts of additives like triethylamine (for basic compounds) can improve peak shape.

  • Stationary Phase: If silica gel is not effective, consider alternative stationary phases like alumina (neutral, acidic, or basic) or reversed-phase silica.

  • Recrystallization: If the product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method for isolating a single regioisomer.

Experimental Workflow: Palladium Catalyst Removal

This workflow outlines a general procedure for removing residual palladium catalyst from a reaction mixture containing a pyridine derivative.

G start Crude Reaction Mixture filter_celite Filter through a pad of Celite start->filter_celite concentrate Concentrate the filtrate filter_celite->concentrate dissolve Dissolve crude product in a suitable solvent concentrate->dissolve add_scavenger Add palladium scavenger (e.g., thiol-functionalized silica) dissolve->add_scavenger stir Stir for 2-24 hours add_scavenger->stir filter_scavenger Filter to remove scavenger stir->filter_scavenger final_concentrate Concentrate to obtain purified product filter_scavenger->final_concentrate analyze Analyze for residual palladium (e.g., ICP-OES) final_concentrate->analyze

Caption: A typical workflow for the removal of palladium catalysts.

Section 4: Experimental Protocols

This section provides detailed experimental protocols for key reactions discussed in this guide.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Reagents and Equipment:

  • Pd(PEPPSI)(IPr) complex

  • 2,4-Dichloropyridine

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

  • Glovebox

Procedure:

  • Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).[6]

  • Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) to the vial.[6]

  • Add anhydrous 1,4-dioxane (1.0 mL).[6]

  • Seal the vial and stir the mixture at 80 °C for 24 hours.[6]

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling of 2-Chloro-5-iodopyridine

Reagents and Equipment:

  • 2-Chloro-5-iodopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Schlenk flask and Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-iodopyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Palladium Removal using a Thiol-Based Scavenger

Reagents and Equipment:

  • Crude product containing residual palladium

  • Thiol-functionalized silica scavenger

  • Suitable organic solvent (e.g., Toluene, THF)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Filtration apparatus (e.g., Büchner funnel, Celite)

Procedure:

  • Dissolve the crude product in a suitable organic solvent.[3]

  • Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[3]

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 24 hours.[3] The optimal time should be determined experimentally.

  • Filter the mixture through a pad of Celite® to remove the solid scavenger with the bound palladium.[3]

  • Wash the filter cake with fresh solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

Section 5: Spectroscopic Analysis for Regiochemistry Determination

Correctly assigning the regiochemistry of substitution is critical. NMR spectroscopy is the most powerful tool for this purpose.

Frequently Asked Questions (FAQs): NMR Analysis

Q1: How can I use ¹H NMR to determine the substitution pattern of my disubstituted pyridine?

A1: The coupling constants (J-values) between the remaining protons on the pyridine ring are diagnostic of their relative positions.

  • Ortho coupling (³JHH): Typically in the range of 4-6 Hz.

  • Meta coupling (⁴JHH): Typically in the range of 2-3 Hz.

  • Para coupling (⁵JHH): Typically close to 0 Hz and often not resolved.

By analyzing the splitting patterns of the signals in the aromatic region, you can deduce the connectivity of the protons and thus the substitution pattern.

Q2: My ¹H NMR spectrum is too complex or the signals are overlapping. What other NMR techniques can I use?

A2: When ¹H NMR is insufficient, several 2D NMR techniques can provide the necessary information:

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, helping to trace out the spin systems on the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is extremely powerful for assigning quaternary carbons and confirming connectivity between substituents and the pyridine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which can help to confirm regiochemistry, especially in sterically congested molecules.

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyridine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/C6 (α)8.5 - 8.7~150
C3/C5 (β)7.2 - 7.5~124
C4 (γ)7.6 - 7.8~136

Note: These are approximate values for unsubstituted pyridine. Substituents will cause significant shifts depending on their electronic nature and position.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 2,4,6-Tribromopyridine and 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds. This guide provides a detailed comparison of the reactivity of two key building blocks, 2,4,6-tribromopyridine and 2,6-dibromopyridine, in this critical transformation. Understanding their distinct reactivity profiles is paramount for designing efficient and selective synthetic routes to novel therapeutics and functional materials.

The inherent electronic and steric properties of the pyridine ring, coupled with the position of the bromine substituents, dictate the outcome of Suzuki coupling reactions. While both this compound and 2,6-dibromopyridine are valuable substrates, their reactivity and the potential for selective functionalization differ significantly.

Comparative Reactivity and Regioselectivity

The reactivity of brominated pyridines in palladium-catalyzed Suzuki coupling is primarily governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by the electronic density and steric environment of the carbon atom bearing the bromine. In pyridine systems, positions ortho (2,6) and para (4) to the nitrogen atom are electron-deficient, which generally enhances their reactivity towards oxidative addition compared to the meta (3,5) positions.

2,6-Dibromopyridine possesses two equivalent reactive sites. This symmetry simplifies the synthesis of symmetrically disubstituted pyridines. However, achieving selective mono-arylation requires careful control over reaction conditions, such as the stoichiometry of the boronic acid, to prevent the formation of the diarylated product.[1]

This compound , on the other hand, presents a more complex reactivity profile with three distinct C-Br bonds. The electronic and steric environments of the C2, C4, and C6 positions are non-equivalent, leading to a predictable order of reactivity. Based on studies of related polyhalogenated heterocycles, the C4 position is generally the most reactive site in Suzuki coupling, followed by the C2 and C6 positions.[2][3][4] This regioselectivity allows for a stepwise and controlled functionalization of the pyridine ring, enabling the synthesis of unsymmetrically substituted pyridine derivatives.

The enhanced reactivity of the C4 position in some polyhalogenated pyridines is a subject of ongoing investigation and can be influenced by the specific catalyst and ligand system employed.[5] However, the general trend of C4 > C2/C6 provides a valuable predictive tool for synthetic planning.

Quantitative Data Summary

The following table summarizes the expected reactivity and product distribution for the Suzuki coupling of 2,6-dibromopyridine and this compound with a generic arylboronic acid. It is important to note that a direct, side-by-side quantitative comparison under identical conditions is not extensively reported in the literature; this data is compiled from typical outcomes and studies on related substrates.[1][2][6]

SubstrateReactive PositionsExpected Order of ReactivityMono-arylation Product(s)Di-arylation Product(s)Tri-arylation ProductTypical Catalyst System
2,6-Dibromopyridine C2, C6C2 ≈ C62-Aryl-6-bromopyridine2,6-DiarylpyridineN/APd(PPh₃)₄, Pd(OAc)₂/SPhos[1]
This compound C2, C4, C6C4 > C2 > C64-Aryl-2,6-dibromopyridine2,4-Diaryl-6-bromopyridine2,4,6-TriarylpyridinePd(PPh₃)₄[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative methodologies for Suzuki coupling reactions involving brominated pyridines. These can be adapted for both 2,6-dibromopyridine and this compound, with adjustments to stoichiometry for achieving the desired level of substitution.

General Procedure for Mono-arylation of 2,6-Dibromopyridine

This protocol is adapted from procedures designed to favor mono-substitution.[1]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and potassium phosphate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Under a positive flow of argon, add Pd(OAc)₂ and SPhos.

  • Add the degassed toluene/water solvent mixture via syringe.

  • The flask is sealed and the mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Regioselective Suzuki Coupling of this compound

This protocol is based on methodologies used for the selective coupling of polyhalogenated heterocycles.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.05 equiv for mono-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Toluene/Ethanol (e.g., 3:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • In a Schlenk flask, dissolve this compound and the arylboronic acid in the degassed toluene/ethanol solvent mixture.

  • Add sodium carbonate and Pd(PPh₃)₄ to the flask under a counterflow of argon.

  • The reaction mixture is heated to 110 °C and stirred vigorously.

  • Monitor the formation of the 4-aryl-2,6-dibromopyridine by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The resulting crude material is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r_x R-X (Bromopyridine) pd_complex R-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid ArB(OH)₂ base Base pd_aryl_complex R-Pd(II)(Ar)Ln transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselective_Suzuki sub This compound mono 4-Aryl¹-2,6-dibromopyridine (Major Product) sub->mono 1st Coupling (C4) ba1 Aryl¹B(OH)₂ (1 equiv) Pd Catalyst, Base di 2-Aryl²-4-Aryl¹-6-bromopyridine mono->di 2nd Coupling (C2) ba2 Aryl²B(OH)₂ (1 equiv) Pd Catalyst, Base tri 2-Aryl²,6-Aryl³-4-Aryl¹-pyridine di->tri 3rd Coupling (C6) ba3 Aryl³B(OH)₂ (1 equiv) Pd Catalyst, Base

Figure 2. Predicted regioselective Suzuki coupling pathway for this compound.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polysubstituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2,4,6-tribromopyridine serves as a versatile scaffold, offering three distinct reaction sites for the introduction of molecular diversity. The regioselective functionalization of this substrate through palladium-catalyzed cross-coupling reactions is a powerful strategy, yet the choice of the optimal catalyst system is critical for achieving desired outcomes in terms of yield and selectivity. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig functionalization of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction design.

Understanding Regioselectivity

The inherent electronic properties of the pyridine ring dictate the reactivity of the C-Br bonds in this compound. The positions ortho and para to the nitrogen atom (C2, C6, and C4) are electron-deficient, making them susceptible to nucleophilic attack and facilitating oxidative addition to the palladium(0) catalyst. Generally, the C4 position is the most reactive, followed by the C2 and C6 positions. This reactivity trend (C4 > C2/C6) allows for controlled, sequential functionalization.

Palladium Catalyst Performance Comparison

The choice of palladium precursor and, more critically, the ancillary ligand, profoundly influences the catalyst's activity, stability, and selectivity. Below, we compare the performance of common palladium catalyst systems in key cross-coupling reactions, with data extrapolated from studies on structurally related brominated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the arylation of this compound, catalyst selection is key to controlling the degree of substitution.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Expected Outcome for this compound
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-24Good for di- or tri-arylation with excess boronic acid.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012High yields for mono-arylation at the C4 position.[1]
PdCl₂(dppf)K₂CO₃DME802-4Efficient for di-arylation.[1]
Pd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane80-10012-24Effective for selective mono-arylation.[1]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The use of a copper co-catalyst is common, though copper-free conditions have also been developed.

Catalyst System (Precursor / Ligand)Co-catalystBaseSolventTemp. (°C)Time (h)Expected Outcome for this compound
PdCl₂(PPh₃)₂CuIEt₃NTHF25-602-6Selective mono-alkynylation at the C4 position.
Pd(PPh₃)₄CuIi-Pr₂NEtDMF25-803-12Good yields for mono- or di-alkynylation.
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1003High yields for functionalization of bromopyridines.
Pd(P(t-Bu)₃)₂NoneCs₂CO₃Toluene10012-16Effective for copper-free mono-alkynylation.

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Bromopyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Expected Outcome for this compound
Pd₂(dba)₃ / BINAPNaOtBuToluene80-11012-24High yields for mono-amination at the C4 position.
Pd(OAc)₂ / XPhosK₃PO₄Toluene1004-18Excellent for mono-amination of challenging substrates.
Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane80-10012-24Effective for a broad range of amines.
[Pd(allyl)Cl]₂ / cBRIDPK₂CO₃t-AmOH10018Good for di-amination with excess amine.

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the palladium-catalyzed functionalization of this compound. Optimization of reaction conditions (temperature, reaction time, stoichiometry) is recommended for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-3.3 equiv., depending on the desired degree of substitution), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%) under an inert atmosphere.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with saturated aqueous NH₄Cl and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Work-up: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.

Visualizing Reaction Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Coupling Partner, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

G cluster_reactants Reactants pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_aryl->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product aryl_halide Ar-Br aryl_halide->pd2_aryl amine HNR'R'' amine->pd2_amido base Base base->pd2_amido

Catalytic Cycle for Buchwald-Hartwig Amination.

G cluster_reactants Reactants pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-Br aryl_halide->pd2_aryl boronic_acid Ar'B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Catalytic Cycle for Suzuki-Miyaura Coupling.

References

A Comparative Guide to the Reactivity of 2,4,6-Tribromopyridine and 2,4,6-Trichloropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Halogen-Dependent Reactivity in Trisubstituted Pyridines

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The reactivity of these building blocks dictates the feasibility and efficiency of synthetic routes. This guide provides a comprehensive comparison of the reactivity of two key halogenated pyridine derivatives: 2,4,6-tribromopyridine and 2,4,6-trichloropyridine. This analysis is supported by established principles of organic chemistry and illustrative experimental protocols.

Executive Summary

In the realm of heterocyclic chemistry, the nature of the halogen substituent profoundly influences the reactivity of the aromatic ring. It is a well-established principle that the reactivity of aryl halides in many common organic reactions follows the trend: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) and the polarizability of the halogen atom. Consequently, This compound is generally more reactive than 2,4,6-trichloropyridine in reactions where the carbon-halogen bond is cleaved, such as in metal-catalyzed cross-coupling reactions and metal-halogen exchange. In nucleophilic aromatic substitution reactions, the reactivity is more nuanced and depends on the specific reaction conditions and the nature of the nucleophile.

Comparative Reactivity in Key Organic Reactions

To provide a clear comparison, the reactivity of this compound and 2,4,6-trichloropyridine will be examined across several pivotal reaction classes in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

General Reactivity Trend: this compound ≥ 2,4,6-Trichloropyridine

Table 1: Hypothetical Comparison of Nucleophilic Aromatic Substitution with Sodium Methoxide

FeatureThis compound2,4,6-Trichloropyridine
Reaction Rate Expected to be fasterExpected to be slower
Reaction Conditions Milder conditions may be sufficientMay require more forcing conditions (higher temperature, longer reaction time)
Yield Potentially higher yields under optimized conditionsMay be lower or require more optimization to achieve comparable yields
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and its rate is highly dependent on the carbon-halogen bond strength.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The weaker C-Br bond in this compound facilitates a faster oxidative addition to the palladium catalyst compared to the C-Cl bond in 2,4,6-trichloropyridine.

General Reactivity Trend: this compound > 2,4,6-Trichloropyridine

Table 2: Expected Outcomes in Suzuki-Miyaura Coupling with Phenylboronic Acid

FeatureThis compound2,4,6-Trichloropyridine
Catalyst Loading May require lower catalyst loadingMay require higher catalyst loading or more active catalysts
Reaction Time Shorter reaction times expectedLonger reaction times expected
Reaction Temperature Lower temperatures may be sufficientHigher temperatures may be required
Yield Generally higher yieldsGenerally lower yields under identical conditions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reactivity is governed by the ease of the oxidative addition step.

General Reactivity Trend: this compound > 2,4,6-Trichloropyridine

Table 3: Anticipated Results in Sonogashira Coupling with Phenylacetylene

FeatureThis compound2,4,6-Trichloropyridine
Reaction Rate Faster reaction ratesSlower reaction rates
Side Reactions May be more prone to side reactions due to higher reactivityGenerally less prone to side reactions under controlled conditions
Selectivity Mono-, di-, and tri-substituted products may be formed depending on stoichiometrySelective mono- or di-substitution might be more easily controlled

The Stille coupling involves the reaction of an organotin compound with an organic halide. The underlying principles of reactivity based on the carbon-halogen bond strength also apply here.

General Reactivity Trend: this compound > 2,4,6-Trichloropyridine

Table 4: Projected Performance in Stille Coupling with Tributyl(vinyl)stannane

FeatureThis compound2,4,6-Trichloropyridine
Reaction Conditions Milder conditions (temperature, time)More forcing conditions required
Yield Higher yields expectedLower yields under comparable conditions
Functional Group Tolerance Generally good, but higher reactivity might affect sensitive functional groupsMay offer better compatibility with certain sensitive functional groups due to lower reactivity
Metal-Halogen Exchange

Metal-halogen exchange is a crucial reaction for the preparation of organometallic reagents, such as organolithiums and Grignard reagents. The rate of this exchange reaction is highly dependent on the halogen, with the trend being I > Br > Cl.[1]

General Reactivity Trend: this compound >> 2,4,6-Trichloropyridine

Table 5: Comparison of Metal-Halogen Exchange with n-Butyllithium

FeatureThis compound2,4,6-Trichloropyridine
Reaction Rate Fast, often occurring at very low temperatures (e.g., -78 °C)Significantly slower, may require higher temperatures or longer reaction times
Selectivity Can be selective for one bromine atom depending on conditionsMay be less selective and prone to side reactions
Utility Highly useful for generating lithiated pyridine intermediates for further functionalizationLess commonly used for this purpose due to slower exchange rates

Experimental Protocols

While direct comparative studies are scarce, the following protocols for related compounds can be adapted for the synthesis and functionalization of this compound and 2,4,6-trichloropyridine.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the trihalopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed. The reaction progress can be monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by extraction and purified by column chromatography.

General Protocol for Sonogashira Coupling

To a solution of the trihalopyridine (1.0 eq.) and a terminal alkyne (1.1 eq.) in a solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. Work-up involves filtration, extraction, and purification by chromatography.

General Protocol for Stille Coupling

The trihalopyridine (1.0 eq.), an organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) are dissolved in an anhydrous solvent such as THF or DMF under an inert atmosphere. The reaction mixture is heated until completion, followed by an aqueous work-up and purification, often involving a fluoride wash to remove tin byproducts, and column chromatography.

General Protocol for Metal-Halogen Exchange

To a solution of the trihalopyridine (1.0 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) at low temperature (typically -78 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-butyllithium, 1.0 eq.) is added dropwise. The reaction is stirred for a short period before being quenched with an electrophile. The reaction is then warmed to room temperature and subjected to an aqueous work-up and purification.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.

Nucleophilic_Aromatic_Substitution cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 2,4,6-Trihalopyridine Addition Addition Start->Addition Nucleophile Nucleophile (e.g., RO⁻) Nucleophile->Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Addition->Intermediate Elimination Elimination Intermediate->Elimination Product Substituted Pyridine Elimination->Product Leaving_Group Halide Ion (X⁻) Elimination->Leaving_Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Workflow cluster_1 Suzuki-Miyaura Coupling Experimental Workflow Setup Reaction Setup (Trihalopyridine, Boronic Acid, Catalyst, Base, Solvent) Heating Heating under Inert Atmosphere Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reactivity_Comparison Reactivity General Reactivity Trend in C-X Bond Cleavage Bromo This compound More Reactive Reactivity:f0->Bromo:f0 Faster Chloro 2,4,6-Trichloropyridine Less Reactive Reactivity:f0->Chloro:f0 Slower

Caption: General reactivity comparison in reactions involving C-X bond cleavage.

Conclusion

Conversely, 2,4,6-trichloropyridine, being less reactive, may require more forcing conditions but can offer greater control over stepwise functionalization. The choice between these two valuable building blocks will ultimately depend on the specific synthetic strategy, the desired level of reactivity, and the economic considerations of the project. This guide provides the foundational knowledge for making an informed decision in the design and execution of synthetic routes for novel pyridine-containing molecules.

References

Comparative Guide to Analytical Methods for the Quantification of 2,4,6-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 2,4,6-tribromopyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the absence of a standardized, publicly available validated method specifically for this compound in pharmaceutical matrices, this document outlines two primary analytical approaches, extrapolated from validated methods for structurally analogous compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The proposed methods are based on established analytical principles and data from validated assays for similar brominated aromatic compounds, ensuring a strong scientific foundation for method development and validation.

Method Comparison Overview

The selection between GC-MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method, ideal for trace-level quantification. It is particularly well-suited for the analysis of semi-volatile compounds like this compound. The methodology is adapted from a validated method for the determination of 2,4,6-tribromoanisole in pharmaceutical products.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in pharmaceutical analysis. This approach is suitable for routine quality control and can be readily implemented in most analytical laboratories. The proposed method is based on the principles of reversed-phase chromatography, proven effective for other brominated pyridine derivatives.[4]

Data Presentation: A Comparative Summary of Expected Performance

The following tables summarize the anticipated validation parameters for the proposed GC-MS and HPLC methods for this compound quantification, based on performance data for analogous compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Validation ParameterExpected Performance
Limit of Detection (LOD) 0.01 - 1 ng/L (in solution)
Limit of Quantification (LOQ) 0.04 - 4 ng/L (in solution)
Linearity (Range) 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 10%
Specificity High (Mass Spectrometric Detection)

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

Validation ParameterExpected Performance
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Linearity (Range) 0.2 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity Moderate to High (UV-Vis/DAD)

Experimental Protocols

Below are detailed experimental protocols for the proposed GC-MS and HPLC methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for trace analysis of related brominated compounds in pharmaceutical products.[2][3]

1. Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

  • Accurately weigh the sample (e.g., powdered tablet) and dissolve it in a suitable solvent (e.g., methanol or a buffer solution).

  • Introduce a stir bar coated with a sorbent (e.g., polydimethylsiloxane - PDMS) into the sample solution.

  • Stir for a defined period (e.g., 60 minutes) to allow the analyte to partition onto the sorbent.

  • Remove the stir bar, rinse with deionized water, and dry.

  • The analyte is then thermally desorbed from the stir bar directly into the GC injector.

2. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Thermal desorption unit.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Internal Standard: A deuterated analog, such as 2,4,6-tribromoanisole-d5, is recommended for accurate quantification.[2]

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound and the internal standard.

  • Accuracy: Spike a placebo matrix with known concentrations of the analyte and calculate the percent recovery.

  • Precision: Analyze multiple preparations of a homogenous sample to assess repeatability and intermediate precision.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is based on established reversed-phase HPLC techniques for brominated pyridine derivatives.[4]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). A phenyl-hexyl stationary phase could be an alternative for different selectivity.[4]

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at a wavelength determined by the UV spectrum of this compound (a general wavelength for pyridines is around 254 nm).[5]

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at different concentration levels.

  • Precision: Assess by repeated injections of the same standard and analysis of multiple sample preparations.

  • LOD & LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The DAD can be used to assess peak purity and to check for co-eluting impurities.

Mandatory Visualizations

Analytical_Workflow General Analytical Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data Data Processing & Validation Sample Pharmaceutical Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (SBSE or Filtration) Dissolution->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Sample Injection Detection Detection (MS or DAD) Chromatography->Detection Quantification Quantification Detection->Quantification Signal Acquisition Validation Method Validation (ICH Guidelines) Quantification->Validation Validation->Quantification

Caption: General analytical workflow for the quantification of this compound.

Method_Selection_Logic Logic for Method Selection Requirement Analytical Requirement Sensitivity High Sensitivity (Trace Level)? Requirement->Sensitivity Routine Routine QC Analysis? Sensitivity->Routine No GC_MS GC-MS Method Sensitivity->GC_MS Yes Routine->GC_MS No (Specialized) HPLC HPLC Method Routine->HPLC Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Assessing Ligand Efficiency in Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Tribromopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polysubstituted pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among these, 2,4,6-tribromopyridine serves as a versatile scaffold, offering three reactive sites for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of ligand is paramount in controlling the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of different ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs, with supporting data and detailed experimental protocols.

Comparative Performance of Ligands

The efficiency of a given ligand in cross-coupling reactions with this compound is influenced by steric and electronic factors. While direct comparative studies on this specific substrate are limited, data from analogous polyhalogenated pyridines and pyridopyrimidines provide valuable insights into ligand performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For substrates like this compound, achieving selective mono-, di-, or tri-arylation is a key challenge. The choice of ligand plays a critical role in modulating the reactivity of the palladium catalyst.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Polyhalogenated Pyridines and Analogs

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)SubstrateProductYield (%)Reference
PPh₃Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/Ethanol11032,4,6-trichloropyrido[2,3-d]pyrimidineMono-arylated product83[1][2]
SPhosPd(OAc)₂ (2 mol%)K₂CO₃Toluene/H₂O10082-Bromo-4-iodopyridineC-4 arylated product~90-98[3]
dppfPdCl₂(dppf) (3 mol%)Cs₂CO₃DMF90122-Bromo-4-iodopyridineC-4 arylated product~88-96[3]

Note: Data for 2,4,6-trichloropyrido[2,3-d]pyrimidine is presented as a close analog to this compound.

Bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally effective for promoting the Suzuki-Miyaura coupling of challenging aryl chlorides and bromides.[4][5] For polyhalogenated substrates, traditional phosphine ligands like triphenylphosphine (PPh₃) can also be effective, particularly at elevated temperatures.[1][2] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for the coupling of sterically hindered or electron-deficient substrates.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and functional group tolerance, especially with polyhalogenated pyridines which can be prone to side reactions.

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Bromopyridines

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Reference
BINAPPd₂(dba)₃NaOtBuToluene8042-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane60[8]
XPhosPd₂(dba)₂NaOtBuTolueneReflux64-ChlorotolueneMorpholine94[9]
RuPhosPd₂(dba)₃LiHMDSTHF65163-bromo-2-aminopyridineMorpholine71

Sterically hindered biaryl phosphine ligands, such as XPhos and RuPhos, are often the ligands of choice for challenging Buchwald-Hartwig aminations.[10][11][12] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover. Bidentate phosphine ligands like BINAP have also demonstrated utility in the amination of bromopyridines.[8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide. For polyhalogenated pyridines, careful selection of the catalyst system is necessary to achieve high yields and avoid side reactions like alkyne homocoupling.

Table 3: Ligand Performance in the Sonogashira Coupling of Bromopyridines

| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Alkyne | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | PPh₃ | Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |[13][14] | | PPh₃ | Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 16 | 2-Bromo-4-iodopyridine | Terminal alkyne | - |[3] | | P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | - | - | - | RT | - | Aryl Bromides | - | - |[15] |

The classic Sonogashira conditions often employ a palladium catalyst with a phosphine ligand, such as PPh₃, in the presence of a copper(I) co-catalyst.[13][14][15][16] Copper-free Sonogashira couplings have also been developed, often utilizing bulky, electron-rich phosphine ligands like P(t-Bu)₃ to facilitate the catalytic cycle.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling of a Trihalogenated Pyridine Analog

This protocol is adapted from the Suzuki-Miyaura coupling of 2,4,6-trichloropyrido[2,3-d]pyrimidine.[1][2]

Materials:

  • 2,4,6-Trihalogenated pyridine or analog (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene

  • Ethanol

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2,4,6-trihalogenated pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add a mixture of toluene and ethanol.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for High-Throughput Ligand Screening in Buchwald-Hartwig Amination

This protocol is a generalized procedure for the efficient screening of various phosphine ligands.[9]

Materials:

  • 96-well aluminum reaction block with glass vials and stir bars

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)

  • Phosphine ligand stock solutions in an appropriate solvent

  • Aryl halide (e.g., this compound) stock solution

  • Amine stock solution

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for analysis (e.g., dodecane)

Procedure:

  • Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and an internal standard.

  • Dispense the base into each vial of the 96-well plate.

  • Add the stock solutions of the palladium precursor, the specific phosphine ligand for that vial, the aryl halide, the amine, and the internal standard to each vial.

  • Seal the vials and place the reaction block on a magnetic stirrer and heating block.

  • Heat the reaction to the desired temperature and stir for a specified time.

  • Cool the reaction block to room temperature and quench the reactions with water.

  • Extract the products with an organic solvent and analyze the organic extracts by GC-MS or LC-MS to determine the yield.

Visualizing the Process

To better understand the workflows and underlying mechanisms, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis A Combine this compound, Coupling Partner, Base B Add Palladium Precursor and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Heat Reaction Mixture under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Purification (Column Chromatography) G->H I Characterization H->I G Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L Ar-Pd(II)(Nu)L Ar-Pd(II)(X)L->Ar-Pd(II)(Nu)L Transmetalation (Suzuki) or Amine Coordination (B-H) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L->Ar-Nu Reductive Elimination

References

Reactivity of Bromo- vs. Chloropyridines in Palladium-Catalyzed Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical process in the synthesis of a vast array of pharmaceuticals and functional materials. The choice of halogen on the pyridine ring is a key determinant of reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of bromopyridines versus chloropyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.

The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-bromine bond, compared to the carbon-chlorine bond, facilitates the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle. Consequently, bromopyridines are typically more reactive, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields compared to their chloro-analogues. Chloropyridines, being less reactive, may necessitate more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve comparable results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of halopyridines, bromopyridines generally exhibit higher reactivity than chloropyridines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001295
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001892
3-Bromopyridine4-Methoxyphenyl-boronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O80498
3-Chloropyridine4-Methoxyphenyl-boronic acidXPhos Pd G2K₃PO₄t-Amyl alcohol1001691

Note: The reaction conditions presented in this table are representative examples and are not from a single head-to-head comparative study. The catalyst systems and conditions are often optimized for the specific substrate, reflecting the differing reactivities of bromo- and chloropyridines.

Experimental Protocols for Suzuki-Miyaura Coupling

Protocol for 2-Bromopyridine:

A mixture of 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol for 2-Chloropyridine:

To an oven-dried Schlenk tube are added 2-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon (this is repeated three times). Anhydrous, degassed 1,4-dioxane (5 mL) is then added. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Aryl Halide (Bromo/Chloro Pyridine) F Inert Atmosphere (N₂ or Ar) A->F B Boronic Acid/Ester B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Quenching G->H I Extraction H->I J Purification (Chromatography) I->J K Coupled Product J->K

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, bromopyridines are generally more reactive substrates than chloropyridines in this transformation.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80896
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1002489
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1101294
3-ChloropyridineAnilineRuPhos Pd G3LHMDSTHF651888

Note: The reaction conditions presented in this table are representative examples and are not from a single head-to-head comparative study. The catalyst systems and conditions are often optimized for the specific substrate, reflecting the differing reactivities of bromo- and chloropyridines.

Experimental Protocols for Buchwald-Hartwig Amination

Protocol for 2-Bromopyridine:

In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). The tube is sealed, removed from the glovebox, and toluene (5 mL), 2-bromopyridine (1.0 mmol), and morpholine (1.2 mmol) are added under an argon atmosphere. The reaction mixture is heated to 80 °C for 8 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol for 2-Chloropyridine:

A mixture of 2-chloropyridine (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₂CO₃ (2.0 mmol) in t-BuOH (5 mL) is subjected to three freeze-pump-thaw cycles. The reaction is then heated at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography.

G Pd(0)L_n Pd(0)L_n Pd(II)(Ar)X Pd(II)(Ar)X Pd(0)L_n->Pd(II)(Ar)X Oxidative Addition (Ar-X) Pd(II)(NR'R'')X Pd(II)(NR'R'')X Pd(II)(Ar)X->Pd(II)(NR'R'')X + HNR'R'' Pd(II)(Ar)NR'R'' Pd(II)(Ar)NR'R'' Pd(II)(Ar)NR'R''->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Pd(II)(Ar)NR'R''->Ar-NR'R'' Product Pd(II)(NR'R'')X->Pd(II)(Ar)NR'R'' - HX

Evaluating the Stability of 2,4,6-Tribromopyridine in Comparison to Other Halopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of substituted pyridine scaffolds is paramount for predictable reactivity and the development of robust synthetic methodologies. This guide provides a comparative evaluation of the stability of 2,4,6-tribromopyridine against other halopyridines, focusing on key metrics such as bond strength, thermal stability, and reactivity in palladium-catalyzed cross-coupling reactions.

While direct, experimentally determined quantitative data for the comparative stability of 2,4,6-trisubstituted halopyridines is not extensively available in the current literature, this guide synthesizes established principles of chemical stability and reactivity to provide a robust framework for evaluation. We present expected trends based on fundamental chemical principles and provide detailed experimental and computational protocols to enable researchers to generate specific data for their applications.

Bond Dissociation Energy: A Measure of C-X Bond Strength

The carbon-halogen (C-X) bond dissociation energy (BDE) is a direct measure of the strength of the bond and a primary indicator of the stability of a halopyridine. A higher BDE corresponds to a stronger, more stable bond that is less likely to undergo cleavage. General trends in C-X bond energies for aryl halides follow the order: C-F > C-Cl > C-Br > C-I. This trend is a consequence of the greater electronegativity and shorter bond length of the lighter halogens, leading to stronger orbital overlap with carbon.

While specific BDE values for this compound and its trihalo-analogs are not readily found in the literature, we can extrapolate the expected trend based on these fundamental principles.

Table 1: Expected Trend in Carbon-Halogen Bond Dissociation Energies for 2,4,6-Trihalopyridines

CompoundHalogen (X)Expected C-X BDE TrendRationale
2,4,6-TrifluoropyridineFHighestStrongest C-X bond due to high electronegativity and short bond length of fluorine.
2,4,6-TrichloropyridineClIntermediateWeaker than C-F but stronger than C-Br.
This compound Br Lower Weaker than C-Cl due to lower electronegativity and longer bond length of bromine.
2,4,6-TriiodopyridineILowestWeakest C-X bond, making it the most labile.

Thermal Stability Assessment

Thermal stability is a critical parameter for reaction optimization and the handling of chemical compounds. It is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature, and differential scanning calorimetry (DSC), which measures the heat flow associated with thermal transitions. The decomposition temperature (Td), determined by TGA, is a key indicator of thermal stability.

Specific TGA/DSC data for this compound and its trihalo-analogs is sparse. However, based on the C-X bond dissociation energies, a general trend in thermal stability can be predicted. Compounds with stronger bonds are expected to exhibit higher decomposition temperatures.

Table 2: Expected Trend in Thermal Stability for 2,4,6-Trihalopyridines

CompoundHalogen (X)Expected Decomposition Temperature (Td) Trend
2,4,6-TrifluoropyridineFHighest
2,4,6-TrichloropyridineClIntermediate
This compound Br Lower
2,4,6-TriiodopyridineILowest

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the reactivity of the halopyridine substrate is directly related to the lability of the C-X bond. In the context of this reaction, a more "stable" or stronger C-X bond translates to lower reactivity, often requiring more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve oxidative addition to the palladium catalyst.

The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F. This is inversely correlated with the C-X bond dissociation energy. Therefore, this compound is expected to be more reactive than its chloro- and fluoro-analogs, but less reactive than the iodo-analog. It is important to note that the electronic nature of the pyridine ring and the specific reaction conditions (catalyst, ligand, base, solvent) can significantly influence the observed reactivity.

Table 3: Expected Reactivity Trend in Suzuki-Miyaura Cross-Coupling for 2,4,6-Trihalopyridines

CompoundHalogen (X)Expected Reactivity Trend
2,4,6-TriiodopyridineIHighest
This compound Br High
2,4,6-TrichloropyridineClModerate
2,4,6-TrifluoropyridineFLow

Experimental and Computational Protocols

To facilitate the direct comparison of this compound with other halopyridines, we provide the following detailed experimental and computational protocols.

Experimental Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol provides a general procedure for determining the thermal decomposition temperature of an organic compound using TGA and DSC.

1. Instrument Setup and Calibration:

  • Calibrate the TGA balance and temperature according to the manufacturer's instructions.

  • Perform a baseline run with an empty sample pan to ensure a stable baseline.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the halopyridine sample into a clean TGA crucible (e.g., alumina or platinum).

  • Ensure the sample is evenly distributed at the bottom of the crucible.

3. TGA/DSC Measurement:

  • Place the sample crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Continuously record the sample weight and heat flow as a function of temperature.

4. Data Analysis:

  • From the TGA curve (weight % vs. temperature), determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.

  • From the DSC curve (heat flow vs. temperature), observe endothermic or exothermic events associated with melting, crystallization, or decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) load Load into Crucible weigh->load place Place in TGA/DSC load->place purge Purge with Inert Gas place->purge heat Heat at Constant Rate purge->heat record Record Weight & Heat Flow heat->record analyze_tga Determine Td from TGA record->analyze_tga analyze_dsc Analyze Thermal Events from DSC record->analyze_dsc

TGA/DSC Experimental Workflow
Experimental Protocol for Comparative Suzuki-Miyaura Coupling Kinetics

This protocol outlines a method for comparing the reactivity of different halopyridines in a Suzuki-Miyaura reaction under identical conditions.

1. Reaction Setup:

  • In a pre-dried Schlenk tube under an inert atmosphere (e.g., argon), add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Add a magnetic stir bar.

2. Solvent and Catalyst Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh3)4) in the same solvent.

3. Reaction and Sampling:

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Start stirring and add the catalyst stock solution via syringe to initiate the reaction (t=0).

  • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., diethyl ether) and an internal standard.

4. Analysis:

  • Analyze the quenched samples by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product over time.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each halopyridine.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'B(OH)2 Base diaryl_pd_complex R-Pd(II)L_n-R' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R-R'

Suzuki-Miyaura Catalytic Cycle
Computational Protocol for Bond Dissociation Energy (BDE) Calculation

Density Functional Theory (DFT) calculations can provide reliable estimates of BDEs. The following is a general protocol for calculating the C-X BDE.[1][2]

1. Software and Method Selection:

  • Utilize a quantum chemistry software package such as Gaussian.[2]

  • Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

2. Geometry Optimization:

  • Build the 3D structure of the 2,4,6-trihalopyridine molecule.

  • Perform a geometry optimization calculation to find the lowest energy conformation.

  • Perform frequency calculations to confirm that the optimized structure is a true minimum (no imaginary frequencies).

3. Radical Generation and Optimization:

  • Homolytically cleave the C-X bond of interest to generate the pyridyl radical and the halogen radical.

  • Perform separate geometry optimization and frequency calculations for each radical species.

4. BDE Calculation:

  • The BDE is calculated as the difference between the sum of the electronic energies of the radicals and the electronic energy of the parent molecule, with zero-point vibrational energy (ZPVE) corrections applied.

  • BDE = [E(pyridyl radical) + ZPVE(pyridyl radical)] + [E(halogen radical) + ZPVE(halogen radical)] - [E(parent molecule) + ZPVE(parent molecule)].[2]

BDE_Calculation_Workflow cluster_parent Parent Molecule cluster_radicals Radical Fragments cluster_bde BDE Calculation parent_opt Geometry Optimization parent_freq Frequency Calculation parent_opt->parent_freq calculate_bde Calculate BDE parent_freq->calculate_bde pyridyl_opt Pyridyl Radical Optimization pyridyl_freq Pyridyl Radical Frequency pyridyl_opt->pyridyl_freq pyridyl_freq->calculate_bde halogen_opt Halogen Radical Calculation halogen_opt->calculate_bde

Computational BDE Workflow

Conclusion

This guide provides a framework for evaluating the stability of this compound relative to other halopyridines. Based on fundamental principles, this compound is expected to possess intermediate stability, being less stable than its fluoro- and chloro-analogs but more stable than its iodo-counterpart. This translates to moderate C-Br bond strength, a lower decomposition temperature compared to the lighter trihalopyridines, and good reactivity in Suzuki-Miyaura cross-coupling reactions. For definitive quantitative comparisons, researchers are encouraged to utilize the provided experimental and computational protocols to generate specific data for their systems of interest. This will enable a more precise understanding of the stability and reactivity of these important synthetic building blocks.

References

A Head-to-Head Comparison of Yields in the Functionalization of Polybrominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and high-yielding functionalization of polybrominated pyridines is a critical step in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto the pyridine core is pivotal for modulating biological activity and tuning material properties. This guide provides an objective, data-driven comparison of four prominent methodologies for the functionalization of polybrominated pyridines: Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and lithiation-trapping reactions.

Performance Overview of Functionalization Methods

The choice of functionalization strategy is dictated by several factors, including the desired bond to be formed (C-C, C-N), the nature of the substituents, and the required tolerance of other functional groups within the molecule. The following tables summarize quantitative yield data from the literature, offering a direct comparison of these methods on polybrominated pyridine substrates.

Table 1: C-C Bond Forming Reactions on Dihalopyridines
Coupling MethodPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,6-DichloropyridineHeptyl boronic pinacol ester (2.3 equiv)Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%)LiOᵗBuDioxane/H₂O (4:1)100Not Specified94
Stille 2,6-DibromopyridineTributyl(vinyl)stannane (2.2 equiv)Pd(PPh₃)₄ (5 mol%)-DMF90-10012-24Not Specified

Note: Direct comparative yield for the Stille reaction on 2,6-dibromopyridine was not available in the provided search results, but the protocol suggests a successful transformation.

Table 2: C-N Bond Forming Reactions on Bromopyridines
Coupling MethodPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig 2-BromopyridineVolatile AminesPd(OAc)₂, dpppNaOᵗBuToluene80Not Specified55-98
Table 3: Functionalization via Lithiation-Trapping
MethodPyridine SubstrateReagentElectrophileSolventTemp. (°C)Yield (%)
Lithiation-Trapping 2,3-Dihalopyridinesn-BuLiVariousTHF-78 to RT42-97

Experimental Protocols

Detailed methodologies for the key functionalization reactions are provided below to facilitate their application in a laboratory setting.

Suzuki-Miyaura Coupling: Synthesis of 2,6-Diheptylpyridine

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Heptyl boronic pinacol ester (2.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu) (3 mol%)

  • Lithium tert-butoxide (LiOᵗBu)

  • Dioxane and Water (4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-dichloropyridine, heptyl boronic pinacol ester, Pd(OAc)₂, Ad₂PⁿBu, and LiOᵗBu.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,6-diheptylpyridine.[1]

Stille Coupling: Synthesis of 2,6-Divinylpyridine

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Tributyl(vinyl)stannane (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the slurry through celite and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]

Buchwald-Hartwig Amination: Synthesis of 2-Aminopyridines

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOᵗBu)

  • Toluene

Procedure:

  • In a sealed tube under an inert atmosphere, combine 2-bromopyridine, Pd(OAc)₂, dppp, and NaOᵗBu.

  • Add toluene and the desired volatile amine.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding 2-aminopyridine.

Lithiation-Trapping: Functionalization of 2,3-Dihalopyridines

Materials:

  • 2,3-Dihalopyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Electrophile (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 2,3-dihalopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

  • Stir the mixture at -78 °C for the desired time to allow for lithiation.

  • Add the electrophile to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the cross-coupling reactions and the general pathway for the lithiation-trapping of polybrominated pyridines.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-SnR'3) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: Catalytic cycle of the Stille coupling.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(Ln)->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation_Trapping_Workflow cluster_0 Lithiation-Trapping Pathway A Polybrominated Pyridine B Lithiated Pyridine Intermediate A->B Deprotonation or Halogen-Metal Exchange (e.g., n-BuLi) C Functionalized Pyridine B->C Electrophilic Trapping (E+)

Caption: General workflow for lithiation-trapping.

References

A Comparative Guide to Selectivity in Nucleophilic Substitution: 2,4,6-Tribromopyridine vs. Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the regioselective functionalization of pyridine rings is a cornerstone of molecular design. The substitution pattern of brominated pyridines significantly influences their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the selectivity observed in the nucleophilic substitution of 2,4,6-tribromopyridine versus its various isomers, supported by established principles of chemical reactivity and available experimental data.

Theoretical Background: The Mechanism of Nucleophilic Aromatic Substitution on Pyridines

Nucleophilic aromatic substitution on pyridine derivatives proceeds through a two-step addition-elimination mechanism. The initial and typically rate-determining step involves the attack of a nucleophile on a carbon atom bearing a leaving group, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate.

The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[3][4] When a nucleophile attacks at the 2- or 4-position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[1][5] This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy and facilitating the substitution. Conversely, attack at the meta (3- and 5-) positions does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a much higher energy intermediate and a significantly slower reaction rate.[1][5]

Comparative Analysis of Tribromopyridine Isomers

The inherent electronic properties of the pyridine ring dictate a clear hierarchy of reactivity among the bromine substituents in its tribrominated isomers.

This compound: A Symmetrical Substrate with Tunable Reactivity

In this compound, all three bromine atoms are in activated positions (two ortho, one para). However, the 4-position is generally the most reactive site for the initial nucleophilic attack under mild conditions. This is due to a combination of electronic and steric factors. While both ortho and para positions benefit from resonance stabilization, the para position is less sterically hindered.

Under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times), substitution at the 2- and 6-positions can also be achieved.[6] It is also possible to achieve complete substitution of all three bromine atoms. This tunable reactivity makes this compound a versatile building block for accessing mono-, di-, or tri-substituted pyridines.

Other Tribromopyridine Isomers: Regioselectivity Dictated by Substitution Pattern

The reactivity of other tribromopyridine isomers is a direct consequence of the positions of the bromine atoms:

  • 2,3,4-Tribromopyridine: This isomer presents two activated positions (2- and 4-) and one inactivated position (3-). Consequently, nucleophilic substitution will readily occur at the 2- and 4-positions, while the bromine at the 3-position will remain largely unreacted under typical SNAr conditions. For instance, the reaction of 2,3,4-tribromopyridine with sodium methoxide results in the selective formation of 2,4-dimethoxy-3-bromopyridine.[5]

  • 2,3,5-Tribromopyridine: In this isomer, only the 2-position is activated. The 3- and 5-positions are meta to the nitrogen and are therefore significantly less reactive towards nucleophiles. Thus, monosubstitution at the 2-position is the expected major outcome.

  • 2,3,6-Tribromopyridine: Similar to this compound, this isomer has two activated positions (2- and 6-). These two positions are electronically equivalent, and a mixture of products from substitution at either position, or disubstitution, could be expected depending on the reaction conditions and stoichiometry of the nucleophile.

  • 3,4,5-Tribromopyridine: Here, only the 4-position is activated. The 3- and 5-positions are meta to the nitrogen. Therefore, highly selective monosubstitution at the 4-position is anticipated.

Data Presentation

The following table summarizes the expected regioselectivity of nucleophilic substitution for various tribromopyridine isomers based on the established principles of reactivity.

IsomerActivated Positions (Reactivity)Inactivated PositionsExpected Predominant Substitution Pattern
This compound 4- (Highest), 2-, 6-NoneMono-substitution at C4 (mild conditions); Di- or Tri-substitution (forcing conditions)
2,3,4-Tribromopyridine 2-, 4-3-Di-substitution at C2 and C4
2,3,5-Tribromopyridine 2-3-, 5-Mono-substitution at C2
2,3,6-Tribromopyridine 2-, 6-3-Mono- or Di-substitution at C2 and C6
3,4,5-Tribromopyridine 4-3-, 5-Mono-substitution at C4

Experimental Protocols

While specific protocols for each isomer will vary depending on the nucleophile and desired outcome, the following provides a general procedure for the monosubstitution of a polyhalopyridine at the most activated position.

Representative Protocol: Synthesis of 4-alkoxy-2,6-dibromopyridine

Materials:

  • This compound

  • Corresponding alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (1.1 equivalents) portion-wise to the solution and stir for 15-20 minutes to form the alkoxide.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-2,6-dibromopyridine.

Note: To achieve di- or tri-substitution on this compound, harsher reaction conditions such as elevated temperatures, use of a larger excess of the nucleophile and base, and longer reaction times would be necessary.

Mandatory Visualization

G Factors Influencing Regioselectivity in SNAr of Pyridines cluster_substrate Pyridine Ring Positions cluster_intermediate Meisenheimer Complex Stability cluster_outcome Reaction Outcome C2_C6 Ortho (2, 6) Stabilized Resonance Stabilized (Charge on Nitrogen) C2_C6->Stabilized Attack at Ortho C4 Para (4) C4->Stabilized Attack at Para C3_C5 Meta (3, 5) Unstabilized No Resonance Stabilization (Charge on Carbon) C3_C5->Unstabilized Attack at Meta Favored Favored Nucleophilic Substitution Stabilized->Favored Disfavored Disfavored Nucleophilic Substitution Unstabilized->Disfavored G Workflow for Selective Substitution of Tribromopyridines cluster_isomers cluster_conditions start Define Target Substitution Pattern isomer_selection Select Tribromopyridine Isomer start->isomer_selection isomer_246 2,4,6-TBP (for C4, C2/C6, or C2/C4/C6) isomer_selection->isomer_246 Versatile Substitution isomer_234 2,3,4-TBP (for C2/C4) isomer_selection->isomer_234 Specific Disubstitution isomer_345 3,4,5-TBP (for C4) isomer_selection->isomer_345 Specific C4 Monosubstitution conditions Define Reaction Conditions mild Mild Conditions (Low Temp, ~1 eq. Nu) conditions->mild Monosubstitution at most active site harsh Harsh Conditions (High Temp, >1 eq. Nu) conditions->harsh Polysubstitution isomer_246->conditions isomer_234->conditions isomer_345->conditions product Synthesize Target Molecule mild->product harsh->product

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tribromopyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,4,6-Tribromopyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper management of this compound waste.

Immediate Safety and Hazard Information

This compound is a hazardous substance that can cause skin and serious eye irritation[1][2]. All handling and disposal procedures should be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

Hazard StatementClassification
Skin IrritationCauses skin irritation[1][2]
Eye IrritationCauses serious eye irritation[1][2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face ProtectionChemical safety goggles or a face shield.
Skin ProtectionChemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat to ensure full skin coverage.
Respiratory ProtectionUse in a well-ventilated area or with a local exhaust system.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment is not advised due to the potential for hazardous reactions and byproducts[3].

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

  • This compound is a halogenated organic compound and must be segregated into a designated "Halogenated Organic Waste" stream[3][4]. Do not mix with non-halogenated waste[5].

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container[3]. Keep the container closed except when adding waste.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container labeled for "Halogenated Organic Liquid Waste"[3]. Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion[3].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant")[5].

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[6].

  • The storage area should be away from incompatible materials such as strong oxidizing agents and acids[1][6].

4. Spill and Cleanup Procedure:

  • In the event of a spill, wear appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth[6].

  • Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container for disposal[6][7].

  • Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[6].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify_waste 1. Identify Waste (Solid, Liquid, Contaminated Materials) start->identify_waste segregate_waste 2. Segregate as 'Halogenated Organic Waste' identify_waste->segregate_waste containerize 3. Collect in Labeled, Leak-Proof Container segregate_waste->containerize store 4. Store in Designated Secure Area containerize->store spill_check Spill Occurs? store->spill_check cleanup Spill Cleanup Protocol: - Wear PPE - Contain with Absorbent - Collect in Waste Container spill_check->cleanup Yes dispose 5. Arrange for Pickup by Licensed Disposal Company spill_check->dispose No cleanup->store end End: Compliant Disposal dispose->end

Caption: Disposal workflow for this compound.

References

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